molecular formula C40H49N3O16S4 B12289673 AF647-NHS ester

AF647-NHS ester

Cat. No.: B12289673
M. Wt: 956.1 g/mol
InChI Key: PIQXJQCAOCUQOD-UHFFFAOYSA-N
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Description

AF647-NHS ester is a useful research compound. Its molecular formula is C40H49N3O16S4 and its molecular weight is 956.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H49N3O16S4

Molecular Weight

956.1 g/mol

IUPAC Name

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C40H49N3O16S4/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58)

InChI Key

PIQXJQCAOCUQOD-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AF647-NHS Ester for Advanced Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AF647-NHS ester, a widely used far-red fluorescent dye for the labeling of biomolecules. It details the core principles of the labeling chemistry, provides a step-by-step experimental protocol for antibody conjugation, and presents key quantitative data to inform experimental design and ensure reproducible, high-quality results.

Core Principles of this compound Chemistry

This compound is an amine-reactive fluorescent probe that enables the covalent attachment of the bright and photostable AF647 fluorophore to proteins, antibodies, and other molecules containing primary amines.[1] The key to this process is the N-hydroxysuccinimide (NHS) ester functional group.

Reaction Mechanism: The NHS ester reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond, covalently linking the AF647 dye to the target molecule.[2] The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5, which deprotonates the primary amines, increasing their nucleophilicity.[3][4]

Quantitative Data and Spectral Properties

AF647 is favored for its high molar extinction coefficient, good quantum yield, and excellent photostability, making it a robust choice for various fluorescence-based applications.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueSource(s)
Molecular Weight ~1250 g/mol [5]
Excitation Maximum (λex) 650 - 651 nm
Emission Maximum (λem) 665 - 672 nm
Molar Extinction Coefficient (ε) ~239,000 - 270,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.33
Optimal pH for Labeling 8.0 - 8.5
Solubility Good in water, DMSO, DMF

Table 2: Performance Comparison: AF647 vs. Cy5

FeatureAF647Cy5Source(s)
Brightness HigherLower
Photostability More photostableLess photostable
Self-Quenching Less prone to self-quenching at high DOLMore prone to self-quenching
pH Sensitivity Insensitive from pH 4 to 10pH insensitive from pH 4 to 10
Excitation/Emission ~650/668 nm~650/670 nm
Molar Extinction Coefficient ~239,000 - 270,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a detailed methodology for the conjugation of this compound to an IgG antibody.

3.1. Materials

  • IgG antibody (or other protein to be labeled) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

3.2. Detailed Methodology

Step 1: Preparation of Reagents

  • Antibody Solution: Adjust the concentration of the antibody to 2 mg/mL in PBS. The buffer must be free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.

Step 2: Labeling Reaction

  • To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate buffer to raise the pH.

  • Calculate the required volume of the this compound stock solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization. For an IgG (MW ~150,000 g/mol ), this typically corresponds to adding 5-15 µL of a 10 mg/mL dye solution to 1 mg of antibody.

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Step 3: Purification of the Conjugate

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate with PBS (pH 7.4).

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The free, unreacted dye will elute later.

  • Collect the fractions containing the labeled antibody.

Step 4: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.

  • Calculate the molar concentration of the antibody:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × 0.03)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹), and 0.03 is a correction factor for the absorbance of the dye at 280 nm.

  • Calculate the Degree of Labeling:

    • DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of AF647 at 650 nm (~239,000 M⁻¹cm⁻¹).

    • An optimal DOL for most applications is between 2 and 7.

Step 5: Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Visualizing the Process: Diagrams

To further clarify the experimental workflow and the underlying chemistry, the following diagrams have been generated.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Antibody_Solution Prepare Antibody Solution (2 mg/mL in PBS) Mix_Reagents Combine Antibody, Buffer, and this compound Antibody_Solution->Mix_Reagents Dye_Solution Prepare this compound Stock Solution (10 mg/mL in DMSO) Dye_Solution->Mix_Reagents Reaction_Buffer Prepare Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) Reaction_Buffer->Mix_Reagents Incubate Incubate for 1 hour at Room Temperature (Protected from Light) Mix_Reagents->Incubate Column_Chromatography Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Column_Chromatography Collect_Fractions Collect Labeled Antibody Fractions Column_Chromatography->Collect_Fractions Measure_Absorbance Measure Absorbance (A280 and A650) Collect_Fractions->Measure_Absorbance Calculate_DOL Calculate Degree of Labeling (DOL) Measure_Absorbance->Calculate_DOL Store_Conjugate Store at 4°C or -20°C (Protected from Light) Calculate_DOL->Store_Conjugate

Figure 1: Experimental workflow for labeling an antibody with this compound.

G AF647_NHS This compound Reaction + AF647_NHS->Reaction Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Reaction Product AF647-CO-NH-Protein (Stable Amide Bond) Reaction->Product Leaving_Group NHS-OH (N-Hydroxysuccinimide) Product->Leaving_Group +

Figure 2: Chemical reaction of this compound with a primary amine.

References

The Core Principle and Application of AF647-NHS Ester in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principle of action for Alexa Fluor 647 (AF647) N-hydroxysuccinimidyl (NHS) ester, a widely utilized tool in biological research and drug development for fluorescently labeling proteins, antibodies, and other biomolecules.

The Fundamental Chemistry of AF647-NHS Ester Conjugation

This compound is a reactive dye that enables the covalent attachment of the bright, far-red fluorescent Alexa Fluor 647 dye to molecules containing primary amines. The core of its action lies in the chemistry of the NHS ester group.[1][2][3] N-hydroxysuccinimide is an excellent leaving group, making the ester highly susceptible to nucleophilic attack.[3]

The reaction proceeds when a primary amine, commonly found on the side chain of lysine residues in proteins or at the N-terminus, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[4] This leads to the formation of a stable, covalent amide bond between the Alexa Fluor 647 dye and the target molecule, with the concurrent release of N-hydroxysuccinimide. This robust amide linkage ensures the permanent labeling of the biomolecule.

G cluster_reactants Reactants cluster_products Products AF647 This compound Conjugate AF647-Protein Conjugate (Stable Amide Bond) AF647->Conjugate Reaction NHS N-hydroxysuccinimide (Leaving Group) AF647->NHS Release Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Figure 1: Reaction scheme of this compound with a primary amine.

Quantitative Parameters for Optimal Conjugation

The efficiency of the labeling reaction is influenced by several factors, which are summarized in the table below.

ParameterOptimal Range/ValueNotes
pH 7.2 - 8.5The reaction is pH-dependent. At lower pH, the amine group is protonated, reducing its nucleophilicity. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. The optimal pH is often cited as 8.3-8.5.
Temperature Room Temperature or 4°CThe reaction is typically carried out for 1 hour at room temperature or overnight at 4°C.
Buffer Sodium bicarbonate, phosphate, HEPES, or borateBuffers should be free of primary amines, such as Tris, which will compete with the target molecule for reaction with the NHS ester.
Solvent for NHS Ester Anhydrous DMSO or DMFThis compound is often not readily soluble in aqueous buffers and should be dissolved in a small amount of a water-miscible organic solvent before being added to the reaction mixture.
Half-life of Hydrolysis 4-5 hours at pH 7.0, 0°C10 minutes at pH 8.6, 4°CThis highlights the importance of performing the reaction promptly after adding the NHS ester to the aqueous buffer, especially at higher pH.
Alexa Fluor 647 Properties Excitation: ~650 nmEmission: ~668 nmAF647 is a bright and photostable far-red dye.

Detailed Experimental Protocol for Antibody Labeling

This protocol provides a general guideline for the conjugation of this compound to an antibody. The amounts and volumes can be scaled as needed.

3.1. Materials

  • Antibody (or other protein) in a suitable buffer (e.g., PBS), free of primary amines.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification column (e.g., size-exclusion chromatography).

3.2. Procedure

  • Prepare the Antibody: Dissolve the antibody in the labeling buffer at a concentration of 2-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • While gently vortexing the antibody solution, add a 5-20 fold molar excess of the dissolved this compound. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the AF647-labeled antibody.

G A Prepare Antibody in Amine-Free Buffer (pH 8.3) C Add NHS Ester to Antibody Solution (Molar Excess) A->C B Dissolve this compound in DMSO or DMF B->C D Incubate (1 hr at RT or O/N at 4°C) Protect from Light C->D E Purify Conjugate via Size-Exclusion Chromatography D->E F Collect Labeled Antibody Fraction E->F

Figure 2: Experimental workflow for labeling an antibody with this compound.

Signaling Pathway and Logical Relationships

The principle of action of this compound is a direct chemical reaction and does not involve a biological signaling pathway. The logical relationship is a straightforward conjugation reaction as depicted in Figure 1. The successful outcome of this reaction, a fluorescently labeled biomolecule, enables the investigation of true biological signaling pathways through techniques such as immunofluorescence microscopy, flow cytometry, and western blotting.

References

An In-depth Technical Guide to AF647-NHS Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Alexa Fluor™ 647 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye in biological research. It details experimental protocols for its application in labeling biomolecules and visualizes a key signaling pathway that can be studied using this fluorophore.

Core Chemical and Physical Properties

AF647-NHS ester is a bright, far-red fluorescent dye known for its high water solubility and photostability, making it an excellent choice for a variety of fluorescence-based applications, including imaging and flow cytometry.[1][2] Its NHS ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[1][2] The key quantitative properties of this compound are summarized in the tables below, with data compiled from major suppliers to provide a consolidated reference.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
Molecular Weight ~1250 g/mol [1]
Molecular Formula C₅₈H₉₄N₆O₁₆S₄ (triTEA salt)
Solubility Good in water, DMSO, DMF
Appearance Dark blue solid

Table 2: Spectroscopic Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex) 651 nm
Emission Maximum (λem) 672 nm
Extinction Coefficient (ε) 270,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.33
Spectrally Similar Dyes Cy5™

Safety and Handling

This compound is generally considered not to be a hazardous substance. However, as with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Storage and Stability:

  • Unconjugated Dye: Store desiccated at -20°C and protected from light.

  • Reconstituted Dye Solution (in DMSO or DMF): For short-term storage (less than two weeks), store at ≤ -15°C. It is recommended to prepare fresh solutions for each use as the NHS ester is susceptible to hydrolysis.

  • Protein Conjugates: Store at 4°C for up to two months in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light. For long-term storage, aliquots should be stored at ≤ -60°C.

Experimental Protocols

Protein and Antibody Labeling with this compound

The following is a general protocol for the covalent labeling of proteins and antibodies with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific application.

Materials:

  • This compound

  • Protein or antibody to be labeled (at a concentration of at least 2 mg/mL for optimal results)

  • Labeling Buffer: 0.1–0.2 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any unbound NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and 650 nm (for AF647).

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis cluster_application Application Protein Protein Solution (2-10 mg/mL in Labeling Buffer) Conjugation Conjugation (1 h, RT, dark) Protein->Conjugation Dye This compound Stock Solution (10 mg/mL in DMSO) Dye->Conjugation Quenching Quenching (30 min, RT) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Characterization (DOL Calculation) Purification->Analysis Imaging Cellular Imaging / Flow Cytometry Analysis->Imaging

Caption: Experimental workflow for protein labeling with this compound.

Visualization of Signaling Pathways: EGFR Signaling

AF647-labeled ligands are powerful tools for studying cell signaling pathways. For example, Epidermal Growth Factor (EGF) labeled with AF647 (AF647-EGF) can be used to visualize the binding and internalization of the EGF Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.

Upon binding of AF647-EGF to EGFR on the cell surface, the receptor dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade. This process can be tracked using fluorescence microscopy, allowing researchers to observe receptor trafficking and the cellular response in real-time.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF AF647-EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Regulation of Transcription Factors Cell_Response Cellular Responses (Proliferation, Survival) Transcription->Cell_Response Leads to

Caption: Simplified EGFR signaling pathway initiated by AF647-EGF binding.

References

An In-depth Technical Guide to AF647-NHS Ester: Spectral Properties, Labeling Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the far-red fluorescent dye, Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester. AF647 is a bright, photostable, and water-soluble dye widely utilized for covalently labeling proteins, antibodies, and other amine-containing biomolecules. Its spectral properties are well-suited for the 633 nm or 640 nm laser lines common in fluorescence microscopy and flow cytometry.[1][2] The NHS ester reactive group specifically targets primary amines on biomolecules to form stable amide bonds, making it the most popular method for conjugating this dye.[1][3][4]

Core Spectral and Physicochemical Properties

The quantitative characteristics of AF647-NHS ester are critical for experimental design, particularly in multiplexing applications where spectral overlap must be minimized. The dye is known for its high fluorescence quantum yield and pH-insensitive fluorescence over a wide range (pH 4 to 10).

PropertyValueSource(s)
Excitation Maximum (λex) 650 - 655 nm
Emission Maximum (λem) 665 - 680 nm
Molar Extinction Coefficient (ε) 191,800 - 270,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.15 - 0.33
Molecular Weight ~1250 g/mol
Reactive Group N-hydroxysuccinimidyl (NHS) Ester
Target Moiety Primary Amines (-NH₂)
Spectrally Similar Dyes Cy5™

Chemical Principle of Conjugation

This compound facilitates the covalent attachment of the fluorophore to biomolecules through a reaction with primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a polypeptide chain. The reaction proceeds optimally at a slightly basic pH (8.3-8.5), where the amine group is deprotonated and thus sufficiently nucleophilic to attack the carbonyl of the ester group. This reaction results in the formation of a highly stable amide bond and the release of NHS as a leaving group.

This compound reaction with a primary amine.

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies

This protocol provides a general methodology for labeling immunoglobulin G (IgG) antibodies. It is crucial to use an amine-free buffer (e.g., PBS or bicarbonate buffer), as buffers like Tris contain primary amines that will compete with the labeling reaction.

1. Reagent Preparation:

  • Antibody Solution: Prepare the antibody (e.g., IgG) in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5. The recommended protein concentration is at least 2 mg/mL to ensure efficient conjugation.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in high-quality anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.

2. Labeling Reaction:

  • Determine the optimal molar ratio of dye to protein. For antibodies, ratios of 5:1 to 20:1 are commonly tested to achieve an ideal Degree of Labeling (DOL) of 3-7.

  • While gently stirring, add the calculated volume of the this compound stock solution to the antibody solution. The volume of DMSO/DMF added should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

3. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column, such as a Sephadex G-25 desalting column, by equilibrating it with Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Apply the reaction mixture directly to the center of the equilibrated column.

  • Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions to elute from the column, while the smaller, unreacted dye molecules will be retained longer.

  • Combine the fractions containing the purified conjugate. For long-term storage, the conjugate can be stored at -20°C, divided into aliquots to avoid repeated freeze-thaw cycles.

cluster_prep cluster_react cluster_purify cluster_qc prep 1. Reagent Preparation dissolve_dye Dissolve AF647-NHS in DMSO/DMF prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) add_dye Add Dye to Protein (Molar Excess) dissolve_dye->add_dye prep_protein->add_dye react 2. Conjugation Reaction incubate Incubate 1 hr @ RT (Protected from Light) add_dye->incubate prep_column Equilibrate G-25 Desalting Column incubate->prep_column purify 3. Purification load_sample Load Reaction Mixture elute Elute with PBS collect Collect Labeled Protein Fractions prep_column->load_sample load_sample->elute elute->collect measure_dol Determine Degree of Labeling (Optional, via Absorbance) collect->measure_dol qc 4. Quality Control & Storage store Store Conjugate at -20°C measure_dol->store

Workflow for protein labeling with this compound.
Protocol 2: Indirect Immunofluorescence Staining

This protocol outlines a typical workflow for using an AF647-conjugated secondary antibody to visualize a target antigen in fixed cells.

1. Sample Preparation and Fixation:

  • Culture cells on a suitable substrate (e.g., coverslips). A confluence of 70-80% is often recommended.

  • Fix the cells to preserve cellular structures. A common method is incubation with 4% formalin in PBS for 10 minutes at room temperature.

  • Wash the sample thoroughly (e.g., 3 x 5 minutes) with a wash buffer like PBS to remove the fixation solution.

2. Permeabilization (for intracellular targets):

  • If the target antigen is intracellular, permeabilize the cell membranes by incubating with a detergent (e.g., 0.1% Triton X-100 in PBS) or chilled methanol.

3. Blocking:

  • Incubate the sample in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or normal serum) for at least 30-60 minutes to minimize non-specific antibody binding.

4. Antibody Incubations:

  • Primary Antibody: Incubate the sample with the primary antibody (unlabeled) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the sample thoroughly (3 x 5 minutes) in wash buffer.

  • Secondary Antibody: Incubate with the AF647-conjugated secondary antibody diluted in blocking buffer. From this step onward, all steps must be performed in the dark to prevent photobleaching of the fluorophore.

  • Wash the sample extensively (3 x 5 minutes) in wash buffer to remove unbound secondary antibody and reduce background fluorescence.

5. Counterstaining and Mounting:

  • (Optional) Incubate with a nuclear counterstain, such as DAPI or Hoechst, to visualize cell nuclei.

  • Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for fluorescence microscopy.

start Start: Cells on Coverslip fix Fixation (e.g., 4% Formalin) start->fix wash1 Wash (3x) fix->wash1 perm Permeabilization (If staining intracellular targets) wash1->perm wash2 Wash (3x) perm->wash2 block Blocking (e.g., BSA / Serum) wash2->block primary_ab Incubate with Primary Antibody block->primary_ab wash3 Wash (3x) primary_ab->wash3 secondary_ab Incubate with AF647-conjugated Secondary Antibody (Protect from light) wash3->secondary_ab wash4 Wash (3x) secondary_ab->wash4 mount Counterstain (Optional) & Mount wash4->mount end Image Acquisition (Fluorescence Microscopy) mount->end

Workflow for indirect immunofluorescence.

References

A Technical Guide to Protein Labeling with AF647-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in vitro assays to in vivo imaging. AF647-NHS ester has emerged as a workhorse fluorophore for covalently attaching a bright, far-red fluorescent tag to proteins and other biomolecules. This guide provides an in-depth technical overview of this compound, its reaction mechanism, detailed experimental protocols, and key data for successful protein conjugation.

Core Principles of this compound Labeling

AF647 is a bright and photostable far-red fluorescent dye.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is one of the most popular tools for conjugating the dye to proteins and antibodies.[1][2] The NHS ester is an amine-reactive group that covalently attaches the AF647 fluorophore to primary amines (R-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides.[3][4] This reaction is highly efficient and forms a stable amide bond.

The labeling reaction is highly pH-dependent. The optimal pH range for the conjugation of NHS esters to primary amines on proteins is between 8.3 and 8.5. At a lower pH, the amine groups are protonated and thus less reactive. Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.

Physicochemical and Spectral Properties

AF647 is well-suited for various fluorescence-based applications due to its excellent spectral characteristics, high quantum yield, and good water solubility. It is particularly advantageous for experiments requiring low background autofluorescence from cells and tissues.

PropertyValueReference
Excitation Maximum (Ex) ~650-655 nm
Emission Maximum (Em) ~671-680 nm
Molar Extinction Coefficient (ε) ~270,000 cm⁻¹M⁻¹
Quantum Yield ~0.15
Molecular Weight ~1250 g/mol
Optimal pH for Labeling 8.3 - 8.5
Recommended Solvents Anhydrous DMSO or DMF

Reaction Mechanism

The core of the labeling process is the nucleophilic acyl substitution reaction between the primary amine of the protein and the NHS ester of the AF647 dye. The amino group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate + AF647_NHS This compound AF647_NHS->Intermediate Product AF647-Protein Conjugate (Stable Amide Bond) Intermediate->Product Byproduct N-Hydroxysuccinimide Intermediate->Byproduct Released

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. It is recommended to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL).

Materials
  • Protein of interest (at least 2 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure
  • Prepare Protein Solution:

    • Dissolve or buffer exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fraction is typically the labeled protein.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Mix Mix Protein and Dye (5:1 to 20:1 molar ratio) Protein_Prep->Mix Dye_Prep Prepare this compound Stock (1-10 mg/mL in DMSO/DMF) Dye_Prep->Mix Incubate Incubate 1 hour at RT (Protected from light) Mix->Incubate SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->SEC Collect Collect Labeled Protein Fraction SEC->Collect DOL Determine Degree of Labeling (DOL) Collect->DOL Store Store Conjugate DOL->Store

Caption: Workflow for protein labeling with this compound.

Data Analysis: Determining the Degree of Labeling (DOL)

The DOL, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of AF647 (~650 nm, A₆₅₀).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • CF (Correction Factor for AF647 at 280 nm) ≈ 0.03

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

  • Calculate the dye concentration:

    Dye Concentration (M) = A₆₅₀ / ε_dye

    • ε_dye (Molar extinction coefficient of AF647) ≈ 270,000 M⁻¹cm⁻¹

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

Storage and Stability

  • This compound (powder): Store at ≤ -20°C, desiccated and protected from light.

  • Reconstituted this compound (in DMSO/DMF): Can be stored at ≤ -20°C for a few weeks, but fresh preparation is recommended.

  • Protein-AF647 conjugate: Store at 4°C for short-term storage (weeks to months) or at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Common Issues

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_DOL Low Degree of Labeling Cause1 Suboptimal pH Low_DOL->Cause1 Cause2 Hydrolyzed NHS Ester Low_DOL->Cause2 Cause3 Amine-containing Buffer Low_DOL->Cause3 Cause4 Insufficient Dye Low_DOL->Cause4 High_DOL High Degree of Labeling (Precipitation/Quenching) Cause5 Excessive Dye High_DOL->Cause5 No_Labeling No Labeling No_Labeling->Cause1 No_Labeling->Cause2 No_Labeling->Cause3 Cause6 Inactive Protein No_Labeling->Cause6 Sol1 Adjust pH to 8.3-8.5 Cause1->Sol1 Sol2 Use Freshly Prepared Dye Cause2->Sol2 Sol3 Use Amine-free Buffer Cause3->Sol3 Sol4 Increase Dye:Protein Ratio Cause4->Sol4 Sol5 Decrease Dye:Protein Ratio Cause5->Sol5 Sol6 Check Protein Activity Cause6->Sol6

Caption: Troubleshooting guide for this compound protein labeling.

Applications in Research and Development

The versatility and favorable properties of AF647 make it a valuable tool in various scientific disciplines. Labeled proteins are widely used in:

  • Fluorescence Microscopy: Including confocal, super-resolution (dSTORM), and live-cell imaging.

  • Flow Cytometry: For immunophenotyping and cell sorting.

  • Western Blotting: As a sensitive detection method.

  • ELISA and other Immunoassays: For quantitative analysis.

  • In vivo Imaging: Due to the low tissue autofluorescence in the far-red spectrum.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently and effectively utilize this compound for their protein labeling needs, paving the way for insightful and high-impact scientific discoveries.

References

AF647-NHS Ester: A Comprehensive Technical Guide for Novice Users

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals who are new to using AF647-NHS ester. This guide covers the core principles of this compound, its chemical properties, detailed experimental protocols, and data analysis techniques to ensure successful conjugation and application in various research contexts.

Introduction to this compound

This compound is a bright, far-red fluorescent dye that is spectrally similar to Alexa Fluor 647.[1][2] It is widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[3][4][5] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amino groups (-NH2) on molecules like the side chain of lysine residues or the N-terminus of proteins, forming a stable covalent amide bond. This reaction is highly specific and efficient under appropriate pH conditions.

The resulting AF647-conjugated biomolecules are highly fluorescent and photostable, making them ideal for a variety of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy. The fluorescence of AF647 is independent of pH over a broad range (pH 4 to 10), which adds to its versatility in different experimental setups.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. The key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~650 - 655 nm
Emission Maximum (λem) ~668 - 680 nm
Molar Extinction Coefficient (ε) ~239,000 - 270,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.15
Molecular Weight ~1250 g/mol

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound: protein labeling and determination of the degree of labeling.

Protein and Antibody Labeling with this compound

This protocol provides a general guideline for labeling proteins and antibodies. Optimal conditions may vary depending on the specific biomolecule.

A. Materials:

  • This compound

  • Protein or antibody of interest (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Sephadex G-25) or spin column

B. Protocol:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of at least 2 mg/mL for optimal results.

    • The protein should be in a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS).

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from moisture.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer (0.1 M sodium bicarbonate). A common practice is to add 1/10th the volume of 1 M sodium bicarbonate to the protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for antibodies.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Gentle stirring or occasional mixing can improve labeling efficiency. For some proteins, incubation at 4°C overnight may be beneficial.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column. This step is crucial to remove any free dye that could interfere with downstream applications.

    • The purified conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can improve stability, especially for dilute solutions.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.

A. Materials:

  • Purified AF647-labeled protein conjugate

  • Spectrophotometer

B. Protocol:

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the excitation maximum of the dye (~650 nm, Amax). Dilute the sample if the absorbance is too high.

  • Calculate Protein Concentration:

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where:

        • A280 is the absorbance at 280 nm.

        • Amax is the absorbance at the dye's maximum absorbance wavelength (~650 nm).

        • CF is the correction factor (A280 of the dye / Amax of the dye). For AF647, this is approximately 0.03.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 M⁻¹cm⁻¹).

  • Calculate Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M))

      • Where:

        • Amax is the absorbance at the dye's maximum absorbance wavelength (~650 nm).

        • ε_dye is the molar extinction coefficient of the AF647 dye (~239,000 M⁻¹cm⁻¹).

        • Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the core chemical reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_NH2 Protein with Primary Amine (-NH2) Labeled_Protein AF647-Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein Reaction AF647_NHS This compound AF647_NHS->Labeled_Protein pH pH 8.3 - 8.5 pH->Labeled_Protein NHS_leaving_group NHS Leaving Group

Caption: Covalent labeling of a protein with this compound.

G Start Start: Purified Protein Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH adjustment) Start->Prepare_Protein Labeling 3. Labeling Reaction (Incubate 1 hr at RT) Prepare_Protein->Labeling Prepare_Dye 2. Prepare this compound Stock Solution (DMSO/DMF) Prepare_Dye->Labeling Purification 4. Purify Conjugate (Gel Filtration/Spin Column) Labeling->Purification DOL 5. Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL Application 6. Downstream Application (e.g., Flow Cytometry, Microscopy) DOL->Application End End: Labeled Protein Ready for Use Application->End

Caption: General experimental workflow for protein labeling.

References

An In-depth Technical Guide to AF647-NHS Ester: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of AF647-NHS ester, a widely used far-red fluorescent dye. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work. This document details the dye's fundamental properties, provides established experimental protocols, and illustrates its application in the analysis of key signaling pathways.

Core Characteristics of this compound

This compound is an amine-reactive fluorescent dye that is spectrally similar to Cy5®. It is favored for its brightness, photostability, and high water solubility, making it an excellent choice for a variety of fluorescence-based applications, including immunofluorescence microscopy and flow cytometry.[1][2] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines on proteins and other biomolecules to form stable covalent bonds.[3][][5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the dye's behavior in various experimental conditions.

PropertyValueReference
Molecular Weight~942.1 g/mol - ~1250 g/mol
AppearanceSolid
SolubilityDMSO
Spectral Properties

The spectral characteristics of AF647 determine its compatibility with different excitation sources and detection systems. It is well-suited for excitation by the 633 nm laser line commonly found on many fluorescence instruments.

PropertyValueReference
Excitation Maximum (λex)~650-655 nm
Emission Maximum (λem)~665-680 nm
Molar Extinction Coefficient (ε)~191,800 - 270,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.15
Correction Factor (CF280)~0.08

Experimental Protocols

Antibody and Protein Conjugation with this compound

The following protocol outlines a general procedure for labeling antibodies and other proteins with this compound. It is important to note that optimal labeling ratios and conditions may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein (antibody or other) to be labeled (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium Bicarbonate buffer (pH 8.3-9.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification resin (e.g., Sephadex G-25)

  • Spin columns or chromatography system

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer such as Phosphate Buffered Saline (PBS). The recommended protein concentration is typically 2 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to the optimal range of 8.3-8.5 for the NHS ester reaction.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography method, such as a Sephadex G-25 column.

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of AF647 (~650 nm, Amax).

    • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein Where:

      • CF280 is the correction factor for the dye's absorbance at 280 nm (~0.08 for AF647).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M)) Where:

      • ε_dye is the molar extinction coefficient of AF647 at its Amax (~239,000 cm⁻¹M⁻¹).

Storage of Conjugates:

  • Store this compound desiccated at ≤-20°C and protected from light. Reconstituted DMSO stock solutions can be stored at ≤-15°C for up to two weeks.

  • Store protein conjugates at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage, protected from light. Adding a carrier protein like BSA (0.1%) can improve stability.

Applications in Signaling Pathway Analysis

AF647-labeled antibodies and proteins are powerful tools for investigating cellular signaling pathways. The bright and photostable fluorescence of AF647 allows for sensitive detection of signaling molecules in various applications.

EGFR Signaling Pathway Analysis by Flow Cytometry

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Flow cytometry using AF647-labeled antibodies can be used to quantify the expression of EGFR on the cell surface and to analyze its downstream signaling events.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Shc Shc EGFR->Shc P Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

EGFR Signaling Pathway Overview

A general workflow for analyzing EGFR expression on the cell surface using an AF647-conjugated anti-EGFR antibody is depicted below.

Flow_Cytometry_Workflow_EGFR start Start: Cell Culture harvest Harvest & Wash Cells start->harvest stain Stain with AF647-anti-EGFR Ab harvest->stain wash Wash to Remove Unbound Antibody stain->wash acquire Acquire on Flow Cytometer (633 nm excitation) wash->acquire analyze Analyze Data: Gate on Cell Population, Quantify AF647 Fluorescence acquire->analyze end End: EGFR Expression Level analyze->end

Flow Cytometry Workflow for EGFR Analysis
STAT1 Signaling Pathway Analysis by Flow Cytometry

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a key component of cytokine signaling, particularly in response to interferons. Upon activation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. Phospho-specific flow cytometry using AF647-labeled anti-phospho-STAT1 antibodies allows for the quantification of activated STAT1 at the single-cell level.

STAT1_Signaling_Pathway IFN Interferon IFNR IFN Receptor IFN->IFNR JAK JAK IFNR->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation pSTAT1 pSTAT1 dimer pSTAT1 Dimer pSTAT1->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription

STAT1 Signaling Pathway Overview

A detailed workflow for intracellular staining of phosphorylated STAT1 (pSTAT1) is presented below. This protocol involves cell fixation and permeabilization to allow the antibody access to intracellular targets.

Flow_Cytometry_Workflow_pSTAT1 start Start: Cell Culture & Stimulation (e.g., with IFN) fix Fix Cells (e.g., with formaldehyde) start->fix permeabilize Permeabilize Cells (e.g., with methanol or detergent) fix->permeabilize stain Stain with AF647-anti-pSTAT1 Ab permeabilize->stain wash Wash to Remove Unbound Antibody stain->wash acquire Acquire on Flow Cytometer (633 nm excitation) wash->acquire analyze Analyze Data: Gate on Cell Population, Quantify pSTAT1 Levels acquire->analyze end End: STAT1 Activation Profile analyze->end

Intracellular Flow Cytometry Workflow for pSTAT1
NF-κB Signaling Pathway Analysis by Immunofluorescence

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Immunofluorescence microscopy with AF647-labeled anti-NF-κB antibodies can be used to visualize this nuclear translocation event.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Sequesters IkB_p p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_deg IkB_p->IkB_deg Degradation transcription Gene Transcription NFkB_nuc->transcription

NF-κB Signaling Pathway Overview

The following workflow details the key steps in an immunofluorescence experiment to visualize NF-κB nuclear translocation.

Immunofluorescence_Workflow_NFkB start Start: Seed Cells on Coverslips & Stimulate fix Fix Cells (e.g., with formaldehyde) start->fix permeabilize Permeabilize Cells (e.g., with Triton X-100) fix->permeabilize block Block Non-specific Binding (e.g., with BSA or serum) permeabilize->block primary_ab Incubate with Primary Antibody (anti-NF-κB) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with AF647-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount Coverslips with Antifade Reagent wash2->mount image Image with Fluorescence Microscope mount->image end End: Analyze NF-κB Localization image->end

References

AF647-NHS Ester in Flow Cytometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Alexa Fluor™ 647 (AF647)-NHS ester in flow cytometry. AF647 is a bright, far-red fluorescent dye that has become an invaluable tool for identifying and characterizing cell populations. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and stable conjugation to primary amines on proteins, making it ideal for labeling antibodies and other probes for flow cytometric analysis.

Core Principles of AF647-NHS Ester Chemistry

This compound is an amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. This covalent conjugation is highly efficient under mild basic conditions (pH 8.0-9.0).

The brightness and photostability of AF647 make it a popular choice for flow cytometry, particularly in multicolor experiments.[1][2] Its emission in the far-red spectrum minimizes spectral overlap with many other common fluorochromes, reducing the complexity of compensation.[3] Furthermore, its fluorescence is largely insensitive to pH variations within a physiological range.[3][4]

Quantitative Data Summary

A clear understanding of the quantitative properties of this compound is crucial for successful experimental design and data interpretation.

PropertyValueReference
Excitation Maximum (nm) ~650
Emission Maximum (nm) ~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~239,000
Molecular Weight ( g/mol ) ~1250
Recommended Degree of Labeling (DOL) for Antibodies 3-7 moles of dye per mole of antibody

Experimental Protocols

Antibody Labeling with this compound

This protocol describes the general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies.

Materials:

  • Antibody (free of amine-containing buffers like Tris and stabilizing proteins like BSA)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 1-2 mg/mL. If the antibody is already in a buffer, adjust the pH to 8.3 with 1 M NaHCO₃.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved this compound to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • Collect the fractions containing the conjugated antibody.

Calculation of Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Formula: DOL = (A_max × M_prot) / ((A_280 - (A_max × CF_280)) × ε_dye)

Where:

  • A_max: Absorbance of the conjugate at the dye's absorption maximum (~650 nm).

  • M_prot: Molar extinction coefficient of the protein at 280 nm (for IgG, ~203,000 M⁻¹cm⁻¹).

  • A_280: Absorbance of the conjugate at 280 nm.

  • CF_280: Correction factor for the dye's absorbance at 280 nm (for AF647, ~0.03).

  • ε_dye: Molar extinction coefficient of the dye at its absorption maximum (~239,000 M⁻¹cm⁻¹).

Cell Surface Staining Protocol

Materials:

  • Single-cell suspension

  • FACS Buffer (PBS with 0.5-1% BSA and 0.1% sodium azide)

  • AF647-conjugated primary antibody

  • (Optional) Fc block

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold FACS buffer by centrifugation (300-400 x g for 5 minutes).

    • Resuspend cells in FACS buffer to a concentration of 1-10 x 10⁶ cells/mL.

  • (Optional) Fc Block:

    • Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific binding.

  • Staining:

    • Add the predetermined optimal concentration of the AF647-conjugated antibody to 100 µL of the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash:

    • Wash the cells twice with 2 mL of cold FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

Intracellular Staining Protocol

Materials:

  • Single-cell suspension

  • FACS Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)

  • AF647-conjugated primary antibody

Procedure:

  • Cell Surface Staining (if required):

    • Perform cell surface staining as described above.

  • Fixation:

    • After the final wash of the surface staining, resuspend the cells in 100 µL of FACS buffer.

    • Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with FACS buffer.

  • Permeabilization:

    • Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Centrifuge the cells and decant the supernatant.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the optimal concentration of the AF647-conjugated antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

Multiplexing with AF647

AF647 is well-suited for multicolor flow cytometry due to its emission in the far-red spectrum. However, careful panel design is essential to minimize spectral overlap and the need for compensation.

FluorochromeExcitation Max (nm)Emission Max (nm)Spectral Overlap with AF647
FITC 495519Low
PE 565578Low
PerCP-Cy5.5 482695Moderate
PE-Cy7 565785Low
APC 650660High
APC-Cy7 650785Low
BV421 407421Very Low
BV510 405510Very Low

Note: While AF647 and APC have significant spectral overlap, they can be distinguished using spectral flow cytometry, which analyzes the entire emission spectrum of each fluorophore.

Visualizations

Signaling Pathway: T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen Complex TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD3 CD3 TCR->CD3 ZAP70 ZAP70 CD3->ZAP70 NFkB NF-κB CD28->NFkB LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 CD69 CD69 (Early Activation) NFAT->CD69 CD25 CD25 (IL-2Rα) (Activation) NFAT->CD25 Cytokines Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokines AP1->CD69 AP1->CD25 AP1->Cytokines NFkB->CD69 NFkB->CD25 NFkB->Cytokines

Caption: T-Cell activation signaling cascade with key markers detectable by flow cytometry.

Experimental Workflow: Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_Preparation Sample Preparation cluster_Staining Staining cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Cell_Suspension Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Cell_Suspension->Fc_Block Surface_Stain Surface Staining (AF647-Antibody) Fc_Block->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm Flow_Cytometer Flow Cytometer Surface_Stain->Flow_Cytometer For Surface Markers Only Intra_Stain Intracellular Staining (AF647-Antibody) Fix_Perm->Intra_Stain Intra_Stain->Flow_Cytometer Gating Gating Flow_Cytometer->Gating Compensation Compensation Gating->Compensation Pop_ID Population Identification Compensation->Pop_ID Quantification Quantification Pop_ID->Quantification

Caption: A typical experimental workflow for flow cytometry using AF647-conjugated antibodies.

References

AF647-NHS Ester: A Comprehensive Technical Guide for Labeling and Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the fluorescent dye AF647-NHS ester, a widely used tool for covalently labeling proteins, antibodies, and other biomolecules. This document covers its core physicochemical properties, a detailed protocol for conjugation, and the fundamental reaction chemistry.

Core Properties of this compound

This compound, an amine-reactive derivative of Alexa Fluor 647, is a bright, far-red fluorescent dye valued for its high quantum yield, photostability, and water solubility.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward formation of stable covalent bonds with primary amines on target biomolecules.[4][5]

Physicochemical Data

The molecular weight and formula of this compound can vary depending on the salt form. The table below summarizes the key quantitative data from various sources.

PropertyValueSource
Molecular Weight ~1250 g/mol Thermo Fisher Scientific
1056.33 g/mol (as tripotassium salt)Lumiprobe, BroadPharm
1022.02 g/mol (as trisodium salt)BOC Sciences
942.1 g/mol PubChem
Molecular Formula C39H44K3N3O16S4 (as tripotassium salt)Lumiprobe, BroadPharm
C39H47N3O16S4PubChem
C40H46N3Na3O16S4 (as trisodium salt)BOC Sciences
Excitation Maximum (Ex) ~651 nmThermo Fisher Scientific
Emission Maximum (Em) ~672 nmThermo Fisher Scientific
Extinction Coefficient ~270,000 cm⁻¹M⁻¹Thermo Fisher Scientific, BroadPharm
Solubility Good in water, DMSO, DMFLumiprobe, Thermo Fisher Scientific

Chemical Structure and Conjugation Chemistry

The chemical structure of this compound is based on a cyanine dye core, which is responsible for its spectral properties. The NHS ester group is the reactive moiety for conjugation.

G cluster_dye AF647 Core Structure cluster_nhs NHS Ester Group AF647_structure AF647_structure NHS_structure NHS_structure AF647_structure->NHS_structure Linker

Figure 1: Generalized structure of this compound.

The fundamental labeling reaction involves the nucleophilic attack of a primary amine from the target biomolecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G Protein Protein-NH2 (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack AF647_NHS This compound AF647_NHS->Intermediate Conjugate AF647-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate Amide Bond Formation NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release

Figure 2: Reaction mechanism of this compound with a primary amine.

Experimental Protocol: Protein Labeling with this compound

This section provides a generalized protocol for the conjugation of this compound to a protein, such as an antibody. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.

Materials
  • Protein to be labeled (at a concentration of at least 2 mg/mL)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the dissolved this compound. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for AF647).

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can improve stability.

G start Start protein_prep Prepare Protein Solution (2-10 mg/mL in pH 8.3 buffer) start->protein_prep dye_prep Prepare this compound Stock (10 mg/mL in DMSO/DMF) start->dye_prep reaction Incubate Protein and Dye (1 hour, room temperature, dark) protein_prep->reaction dye_prep->reaction purification Purify Conjugate (Size-Exclusion Chromatography) reaction->purification dol Determine Degree of Labeling (Spectrophotometry) purification->dol storage Store Conjugate (4°C or -20°C, dark) dol->storage end End storage->end

Figure 3: Experimental workflow for protein labeling with this compound.

Applications in Research and Drug Development

The high fluorescence intensity and photostability of AF647 make it an excellent choice for a variety of applications, including:

  • Fluorescence Microscopy and Cellular Imaging: Labeled antibodies and proteins are used to visualize cellular structures and track dynamic processes.

  • Flow Cytometry: The bright signal of AF647 allows for the sensitive detection and quantification of cell populations.

  • In Vivo Imaging: The far-red emission of AF647 allows for deeper tissue penetration, making it suitable for in vivo biodistribution studies.

  • Immunoassays: Labeled antibodies are widely used in various immunoassay formats for the detection of specific analytes.

  • Drug Development: AF647-labeled molecules can be used to study drug-target interactions, cellular uptake, and pharmacokinetics.

References

Methodological & Application

Application Notes and Protocols for AF647-NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent conjugation of Alexa Fluor™ 647 (AF647) NHS ester to proteins. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins due to their high reactivity towards primary amino groups (-NH2) present on lysine residues and the N-terminus of proteins, forming a stable amide bond. AF647 is a bright and photostable far-red fluorescent dye, making it an ideal choice for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]

The protocols outlined below provide a step-by-step methodology for successful protein conjugation, including buffer preparation, reaction setup, purification of the conjugate, and determination of the degree of labeling.

Key Experimental Parameters and Data

Successful protein conjugation with AF647-NHS ester is dependent on several critical parameters. The following tables summarize essential quantitative data and recommended starting conditions.

Table 1: Physicochemical Properties of AF647

ParameterValueReference
Excitation Maximum (λex)~650 nm[3][4]
Emission Maximum (λem)~668 nm[3]
Molar Extinction Coefficient (ε) at 650 nm~239,000 cm⁻¹M⁻¹
Correction Factor (CF280)~0.03

Table 2: Recommended Reaction Conditions for this compound Protein Conjugation

ParameterRecommended ConditionNotes
Protein Concentration 1-10 mg/mL; ideally ≥2 mg/mLDilute protein solutions (≤1 mg/mL) may result in lower labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-9.0 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4 with added bicarbonate.Buffer must be free of primary amines (e.g., Tris, glycine) and ammonium salts.
Molar Ratio of Dye:Protein 5:1 to 20:1 for initial optimizationThe optimal ratio is protein-dependent and should be determined empirically.
Reaction Temperature Room temperature (18-25°C) or 4°C
Incubation Time 1-2 hours at room temperature or overnight at 4°C.
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The volume of the organic solvent should not exceed 10% of the total reaction volume.

Experimental Workflow for Protein Conjugation

The overall process of conjugating this compound to a protein can be broken down into several key stages, from preparation to final characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Protein Preparation (Buffer Exchange) reaction Incubation prep_protein->reaction Add Protein prep_dye This compound Stock Solution prep_dye->reaction Add Dye purification Removal of Unconjugated Dye reaction->purification characterization Degree of Labeling (DOL) Calculation purification->characterization

Figure 1: Experimental workflow for this compound protein conjugation.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • The protein to be labeled should be of high purity.

    • It is crucial that the protein is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the protein for reaction with the NHS ester.

    • If necessary, perform buffer exchange into a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3-9.0, or PBS, pH 7.2-7.4. This can be achieved through dialysis or using a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-9.0):

    • Dissolve sodium bicarbonate in deionized water to a final concentration of 0.1 M.

    • Adjust the pH to between 8.3 and 9.0 using 1 M NaOH or 1 M HCl. The optimal pH for the NHS ester reaction is between 8.3 and 8.5.

  • This compound Stock Solution:

    • This compound is moisture-sensitive and should be stored desiccated and protected from light.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

    • The reconstituted NHS ester solution should be used promptly.

Protocol 2: Conjugation Reaction
  • Determine the Amount of this compound to Use:

    • Calculate the required mass of this compound based on the desired molar excess of dye to protein. For initial experiments, a molar ratio of 10:1 to 20:1 is recommended.

    • Calculation:

      • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

      • Moles of Dye = Moles of Protein x Desired Molar Ratio

      • Mass of Dye (g) = Moles of Dye x Molecular Weight of this compound ( g/mol )

  • Perform the Labeling Reaction:

    • If the protein is in PBS, add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to the optimal range for conjugation.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.

    • Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

Protocol 3: Purification of the Conjugate

It is essential to remove any unreacted this compound and hydrolyzed dye from the labeled protein.

  • Size-Exclusion Chromatography / Desalting Column:

    • This is the most common method for purifying protein conjugates.

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4.

    • Apply the reaction mixture to the column.

    • The labeled protein will elute first, followed by the smaller, unconjugated dye molecules. Collect the fractions containing the labeled protein.

  • Dialysis:

    • Dialyze the reaction mixture against a large volume of PBS, pH 7.2-7.4, at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization of the Conjugate
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

  • Calculation of Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule.

    • Step 1: Calculate the Protein Concentration (M):

      • Protein Concentration (M) = [A280 - (A650 x CF280)] / ε_protein

      • Where:

        • A280 = Absorbance at 280 nm

        • A650 = Absorbance at 650 nm

        • CF280 = Correction factor for the dye's absorbance at 280 nm (~0.03 for AF647)

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (in cm⁻¹M⁻¹)

    • Step 2: Calculate the Degree of Labeling (DOL):

      • DOL = A650 / (ε_dye x Protein Concentration (M))

      • Where:

        • ε_dye = Molar extinction coefficient of AF647 at 650 nm (~239,000 cm⁻¹M⁻¹)

    • An optimal DOL for antibodies is typically between 3 and 7. Over-labeling can lead to protein aggregation and reduced biological activity, while under-labeling results in a weak fluorescent signal.

Application of Labeled Proteins in Signaling Pathway Analysis

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. For instance, a labeled antibody can be used to visualize the localization of a target protein within a cell in response to a specific stimulus.

signaling_pathway cluster_cell Cell stimulus External Stimulus receptor Membrane Receptor stimulus->receptor protein_X Protein X (Target of Interest) receptor->protein_X Activation nucleus Nucleus protein_X->nucleus Translocation response Cellular Response nucleus->response labeled_Ab AF647-Labeled Antibody labeled_Ab->protein_X Binding & Visualization

Figure 2: Use of an AF647-labeled antibody to visualize protein translocation in a signaling pathway.

Storage of Conjugates

  • Store the labeled protein conjugate at 4°C, protected from light.

  • For long-term storage, it is recommended to add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL, aliquot the conjugate, and store at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (Under-labeling) - Protein concentration is too low (<1 mg/mL).- Presence of primary amines (e.g., Tris, glycine) in the buffer.- Insufficient molar ratio of dye to protein.- Concentrate the protein to ≥2 mg/mL.- Perform thorough buffer exchange into an amine-free buffer.- Increase the molar excess of the this compound.
High Degree of Labeling (Over-labeling) - Excessive molar ratio of dye to protein.- Reduce the molar excess of the this compound in subsequent reactions.
Protein Precipitation/Aggregation - Over-labeling of the protein.- Protein instability in the labeling buffer.- Decrease the molar ratio of dye to protein.- Optimize buffer conditions (e.g., pH, ionic strength).
Low Protein Recovery after Purification - Non-specific binding of the protein to the purification resin.- Consult the manufacturer's instructions for the purification column.- Consider an alternative purification method like dialysis.

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for AF647-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Alexa Fluor™ 647 (AF647) NHS ester to proteins and the subsequent determination of the dye-to-protein ratio, a critical parameter for ensuring the quality and consistency of fluorescently labeled protein reagents.

Introduction

Amine-reactive N-hydroxysuccinimidyl (NHS) esters are widely used to fluorescently label proteins by forming stable amide bonds with primary amino groups, such as the side chain of lysine residues and the N-terminus.[1][2] Alexa Fluor™ 647 is a bright and photostable far-red fluorescent dye, making it an ideal choice for various applications, including immunofluorescence, flow cytometry, and microscopy.[3][4] The degree of labeling (DOL), or the dye-to-protein ratio, is a crucial quality control metric that can significantly impact the performance of the labeled protein. Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling results in a weak signal.[5] Therefore, accurate calculation of the DOL is essential for reproducible and reliable experimental results.

Key Quantitative Data

Accurate calculation of the dye-to-protein ratio relies on several key physical constants. These are summarized in the table below for easy reference.

ParameterValueReference
Molar Extinction Coefficient of AF647 (ε_dye_) at ~650 nm239,000 cm⁻¹M⁻¹
Correction Factor (CF₂₈₀) for AF647 at 280 nm0.03
Molar Extinction Coefficient of IgG (ε_protein_) at 280 nm203,000 cm⁻¹M⁻¹

Note: The molar extinction coefficient of the protein will vary depending on its amino acid composition. If the specific value for your protein is unknown, the value for a typical IgG is often used as an approximation.

Experimental Workflow

The overall process for labeling a protein with AF647-NHS ester and determining the dye-to-protein ratio involves several key steps as illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.3-8.5) Protein_Prep->Conjugation Dye_Prep This compound Preparation (in DMSO) Dye_Prep->Conjugation Purification Purification of Conjugate (e.g., Gel Filtration) Conjugation->Purification Spectro Spectrophotometry (A280 and A650) Purification->Spectro Calculation Calculate Dye-to-Protein Ratio Spectro->Calculation

Caption: Experimental workflow for protein labeling and analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins.

1. Protein Preparation

  • Buffer Exchange: The protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and ammonium salts, as these will compete with the protein for reaction with the NHS ester. Dialyze or use a desalting column to exchange the protein into a suitable reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. The optimal pH for the labeling reaction is between 8.3 and 8.5.

  • Concentration: Adjust the protein concentration to 1-2 mg/mL. Lower concentrations can reduce labeling efficiency.

2. This compound Preparation

  • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous DMSO and keep the vial tightly sealed when not in use.

3. Labeling Reaction

  • Molar Ratio: The optimal molar ratio of dye to protein for the labeling reaction typically ranges from 5:1 to 20:1. This should be optimized for each specific protein and desired degree of labeling.

  • Reaction: While gently vortexing, add the calculated volume of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate

  • Removal of Unreacted Dye: It is crucial to remove all non-conjugated dye before measuring the absorbance, as this will lead to an overestimation of the dye-to-protein ratio.

  • Method: Use a gel filtration column (e.g., Sephadex G-25) or extensive dialysis to separate the labeled protein from the free dye.

5. Spectrophotometric Measurement

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF647, which is approximately 650 nm (A₆₅₀), using a spectrophotometer.

  • Note: If the absorbance reading is too high, dilute the sample with the purification buffer and record the dilution factor.

6. Calculation of Dye-to-Protein Ratio

The calculation involves determining the molar concentration of the protein and the dye in the conjugate.

Step 1: Calculate the Protein Concentration

The absorbance at 280 nm is contributed by both the protein and the AF647 dye. Therefore, a correction factor is needed to determine the true absorbance of the protein.

  • Corrected Protein Absorbance (A_protein): A_protein = A₂₈₀ - (A₆₅₀ × CF₂₈₀) where CF₂₈₀ is the correction factor for AF647 at 280 nm (0.03).

  • Protein Concentration (M): Protein Concentration (M) = (A_protein × Dilution Factor) / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

Step 2: Calculate the Dye Concentration

  • Dye Concentration (M): Dye Concentration (M) = (A₆₅₀ × Dilution Factor) / ε_dye where ε_dye is the molar extinction coefficient of AF647 at ~650 nm (239,000 cm⁻¹M⁻¹).

Step 3: Calculate the Dye-to-Protein Ratio (Degree of Labeling)

  • Dye-to-Protein Ratio (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

For IgG antibodies, a typical DOL ranges from 3 to 7.

Signaling Pathway and Logical Relationships

The chemical reaction underlying the labeling process is a nucleophilic acyl substitution. The primary amine of a lysine residue on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

signaling_pathway cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-AF647 (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack Dye This compound Dye->Conjugate Byproduct N-hydroxysuccinimide Dye->Byproduct Leaving Group

Caption: Amine-reactive labeling chemistry.

References

Application Notes and Protocols for the Purification of AF647-NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of antibodies labeled with Alexa Fluor™ 647 (AF647) NHS Ester. Proper purification is critical to remove unconjugated dye, which can lead to inaccurate quantification and high background in downstream applications. This guide covers common purification methods, quality control assessment, and provides step-by-step experimental protocols.

Introduction

Covalent labeling of antibodies with fluorescent dyes such as AF647 NHS ester is a widely used technique in biological research and drug development. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. Following the labeling reaction, it is imperative to remove any free, unconjugated AF647 NHS ester from the antibody solution. Failure to do so can result in significant background signal and interfere with the accurate determination of the degree of labeling (DOL), ultimately compromising experimental results.

This guide details three common methods for the purification of AF647-labeled antibodies: spin column chromatography, size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC). The choice of method will depend on the scale of the labeling reaction, the required purity, and the available equipment.

Key Considerations Before Purification

  • Antibody Purity and Buffer Composition: The antibody to be labeled should be in a buffer free of amine-containing substances like Tris or glycine, and stabilizing proteins such as bovine serum albumin (BSA), as these will compete with the antibody for reaction with the NHS ester.[1][2][3] If such components are present, the antibody should be purified before labeling.[1][2]

  • Antibody Concentration: For efficient labeling, the antibody concentration should ideally be at least 2 mg/mL.

Post-Labeling Purification Methods

The primary goal of post-labeling purification is to separate the larger, labeled antibody from the smaller, unconjugated dye molecules.

Spin Column Chromatography (Desalting)

Spin columns, often pre-packed with resins like Sephadex® G-25, are a rapid and convenient method for purifying small volumes of labeled antibody (typically up to 100 µL). These columns separate molecules based on size, allowing the larger antibody conjugate to pass through while retaining the smaller, free dye molecules.

Size-Exclusion Chromatography (SEC)

Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. The sample is passed through a column packed with a porous resin. Larger molecules, like the labeled antibody, are excluded from the pores and elute first, while smaller molecules, like the free dye, enter the pores and have a longer path, thus eluting later. SEC is a robust method suitable for various scales of purification.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. While less common for routine dye removal, it can be a powerful polishing step, particularly for removing aggregates which are often more hydrophobic than monomeric antibodies. Proteins are bound to the HIC resin in the presence of a high concentration of a kosmotropic salt (e.g., ammonium sulfate) and are eluted by decreasing the salt concentration.

Quality Control: Determining the Degree of Labeling (DOL)

After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is critical for balancing signal intensity with antibody functionality, as over-labeling can lead to fluorescence quenching and reduced antigen-binding affinity. For most applications involving IgG antibodies and AF647, a DOL of 3-7 is considered optimal.

The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for AF647).

Formula for DOL Calculation:

Where:

  • A280: Absorbance of the conjugate at 280 nm.

  • A650: Absorbance of the conjugate at the absorption maximum of AF647 (~650 nm).

  • CF280: Correction factor for the dye's absorbance at 280 nm (for AF647, this is typically around 0.03).

  • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of AF647 at ~650 nm (~239,000 M⁻¹cm⁻¹).

Data Presentation

ParameterSpin ColumnSize-Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Reference
Principle Size-based separation (desalting)Separation by hydrodynamic radiusSeparation by surface hydrophobicity
Typical Scale Microscale (e.g., 100 µL)Lab to process scalePolishing step, various scales
Speed Fast (~10-15 minutes)Moderate (30-60 minutes)Slower (requires gradient elution)
Protein Recovery High (>90%)High (>90%)Variable, depends on optimization
Key Advantage Rapid and simpleHigh resolution, scalableRemoves aggregates effectively
Primary Use Removal of free dyeRemoval of free dye and aggregatesAggregate removal, polishing
Quality Control ParameterRecommended ValueReference
Optimal DOL (IgG) 2 - 10
Optimal DOL (AF647) 3 - 7
Antibody Concentration for Labeling > 2 mg/mL

Experimental Protocols

Protocol 1: Purification using a Spin Column

This protocol is adapted for purifying a standard 100 µL labeling reaction.

Materials:

  • Labeled antibody solution

  • Pre-packed desalting spin column (e.g., Sephadex® G-25)

  • Collection tubes

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Microcentrifuge

Procedure:

  • Column Preparation: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibration: Equilibrate the column by adding 1-2 mL of PBS and centrifuging. Repeat this step 2-3 times to ensure the column is fully equilibrated with the desired buffer.

  • Sample Loading: Carefully apply the entire ~100 µL of the antibody labeling reaction mixture to the center of the packed resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's specifications (e.g., 1,000 x g for 2 minutes).

  • Collection: The purified, labeled antibody will be in the collection tube. The free dye remains in the column resin.

  • Storage: Store the purified antibody at 2-8°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol or aliquot and freeze at -20°C.

Protocol 2: Purification using Size-Exclusion Chromatography (SEC)

Materials:

  • Labeled antibody solution

  • SEC column (e.g., Superdex 200 or similar)

  • Chromatography system (e.g., FPLC or HPLC)

  • PBS, pH 7.2-7.4 (filtered and degassed)

  • Fraction collection tubes

Procedure:

  • System Preparation: Equilibrate the SEC column and chromatography system with filtered and degassed PBS at a flow rate appropriate for the column.

  • Sample Loading: Load the labeled antibody solution onto the column. The volume will depend on the column size.

  • Chromatography: Run the PBS mobile phase at a constant flow rate. Monitor the column effluent using a UV detector at 280 nm (for protein) and ~650 nm (for AF647).

  • Fraction Collection: The labeled antibody will elute as the first major peak, which should show absorbance at both 280 nm and 650 nm. The free dye will elute later as a second peak, showing strong absorbance at 650 nm but minimal absorbance at 280 nm. Collect the fractions corresponding to the first peak.

  • Pooling and Concentration: Pool the fractions containing the purified labeled antibody. If necessary, concentrate the antibody using a centrifugal filter device.

  • Storage: Store the purified antibody as described in Protocol 1.

Visualizations

Antibody_Labeling_Workflow Ab Purified Antibody (Amine-free buffer) Reaction Labeling Reaction (pH 8.3-8.5, 1 hr, RT) Ab->Reaction AF647 AF647-NHS Ester AF647->Reaction Mixture Reaction Mixture (Labeled Ab + Free Dye) Reaction->Mixture Purification Purification Step Mixture->Purification Spin_Column Spin Column Purification->Spin_Column Rapid, Small Scale SEC Size-Exclusion Chromatography Purification->SEC High Resolution HIC Hydrophobic Interaction Chromatography Purification->HIC Polishing Purified_Ab Purified Labeled Antibody Spin_Column->Purified_Ab SEC->Purified_Ab HIC->Purified_Ab QC Quality Control (DOL Measurement) Purified_Ab->QC Final_Product Final Product for Downstream Applications QC->Final_Product

Caption: Workflow for labeling and purification of antibodies.

Spin_Column_Purification Start Start: Reaction Mixture Prep_Column 1. Prepare Spin Column (Remove storage buffer) Start->Prep_Column Equilibrate 2. Equilibrate with PBS Prep_Column->Equilibrate Load_Sample 3. Load Sample onto Resin Equilibrate->Load_Sample Centrifuge 4. Centrifuge Load_Sample->Centrifuge Collect 5. Collect Purified Antibody Centrifuge->Collect Waste Free Dye Retained in Column Centrifuge->Waste End End: Purified Labeled Antibody Collect->End

Caption: Spin column purification workflow.

SEC_Purification Start Start: Reaction Mixture Equilibrate 1. Equilibrate SEC Column with PBS Start->Equilibrate Load_Sample 2. Load Sample Equilibrate->Load_Sample Elute 3. Elute with PBS and Monitor A280/A650 Load_Sample->Elute Collect_Peak1 4. Collect First Peak (Labeled Antibody) Elute->Collect_Peak1 Discard_Peak2 Discard Second Peak (Free Dye) Elute->Discard_Peak2 End End: Purified Labeled Antibody Collect_Peak1->End

Caption: Size-exclusion chromatography workflow.

References

Application Notes and Protocols for AF647-NHS Ester in Fixed-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of antibodies and subsequent application in fixed-cell imaging.

Introduction

AF647-NHS ester is a reactive dye widely used for covalently labeling proteins, particularly antibodies, through the formation of a stable amide bond with primary amines.[1][2] This process is fundamental for indirect immunofluorescence, a powerful technique to visualize the localization of specific antigens within fixed cells.[3] The bright and photostable fluorescence of AF647 in the far-red spectrum makes it an excellent choice for high-resolution imaging and multiplexing experiments.[4]

Principle of this compound Labeling

The NHS ester moiety of AF647 reacts efficiently with the primary amino groups (-NH2) present on lysine residues and the N-terminus of proteins. This reaction is highly dependent on pH, with optimal conditions typically between pH 8.3 and 8.5. At this pH, the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, to avoid competition with the intended protein target.

Experimental Protocols

This section details the protocols for labeling an antibody with this compound and subsequently using the conjugated antibody for fixed-cell immunofluorescence.

Part 1: Antibody Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins or different starting quantities.

Materials:

  • Purified antibody (free of BSA, gelatin, or other amine-containing stabilizers)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3-8.5

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex® G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2 mg/mL.

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Add the appropriate volume of the this compound stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended for IgGs.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex® G-25) according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute will be the AF647-labeled antibody. Unconjugated dye will elute later.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for AF647).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A280 - (A650 × 0.03)] / (Extinction coefficient of antibody)

      • Dye Concentration (M) = A650 / 270,000

      • DOL = Dye Concentration / Protein Concentration

    • An optimal DOL for IgG antibodies is typically between 3 and 7.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light. Add a stabilizing protein like BSA (1-10 mg/mL) if the conjugate concentration is below 1 mg/mL.

Part 2: Fixed-Cell Immunofluorescence Imaging

This protocol provides a general workflow for staining fixed cells with the AF647-labeled antibody.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • AF647-labeled antibody (from Part 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton™ X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS)

  • Antibody Dilution Buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Aspirate the cell culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the AF647-labeled primary antibody to the desired concentration in Antibody Dilution Buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.

    • Aspirate the blocking solution and add the diluted AF647-labeled antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for AF647 (Excitation/Emission: ~650/668 nm).

Data Presentation

Table 1: Recommended Parameters for Antibody Labeling with this compound

ParameterRecommended ValueNotes
Antibody Concentration 2 mg/mLHigher concentrations can also be used.
Reaction Buffer 0.1 M Sodium BicarbonateEnsure the buffer is amine-free.
Reaction pH 8.3 - 8.5Critical for efficient conjugation.
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)Optimize for your specific antibody.
Incubation Time 1 hourCan be extended if labeling is inefficient.
Incubation Temperature Room Temperature
Optimal Degree of Labeling (DOL) 3 - 7 for IgGsA higher DOL can lead to antibody precipitation or loss of function.

Table 2: Typical Concentration Ranges for Fixed-Cell Immunofluorescence

ReagentTypical ConcentrationIncubation Time
Paraformaldehyde (PFA) 4% in PBS15 minutes
Triton™ X-100 0.1 - 0.5% in PBS10-15 minutes
Blocking Serum 5% in PBS≥ 60 minutes
AF647-labeled Antibody 1 - 10 µg/mL1-2 hours (RT) or O/N (4°C)

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Low degree of labeling.Optimize the dye-to-protein ratio during labeling.
Low antibody concentration.Increase the concentration of the labeled antibody during incubation.
Inefficient fixation/permeabilization.Optimize fixation and permeabilization times and reagents.
Photobleaching.Use an antifade mounting medium and minimize light exposure.
High Background Non-specific antibody binding.Increase blocking time or change the blocking agent.
Antibody concentration too high.Titrate the labeled antibody to determine the optimal concentration.
Insufficient washing.Increase the number and duration of wash steps.
Autofluorescence.Use a different fixative or include a quenching step.

Visualizations

AF647_NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (with primary amine, e.g., Lysine) Labeled_Protein AF647-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Covalent Bond Formation AF647_NHS This compound AF647_NHS->Labeled_Protein NHS NHS byproduct AF647_NHS->NHS pH pH 8.3-8.5 Buffer Amine-free buffer

Caption: Reaction of this compound with a primary amine on a protein.

Antibody_Labeling_Workflow A 1. Prepare Antibody Solution (2 mg/mL in PBS) B 2. Adjust pH to 8.3-8.5 (with 1M Sodium Bicarbonate) A->B D 4. Mix Antibody and Dye (Incubate 1h at RT, in dark) B->D C 3. Prepare this compound (10 mg/mL in DMSO) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize (Measure DOL) E->F G 7. Store Labeled Antibody (4°C or -20°C, protected from light) F->G

Caption: Workflow for labeling an antibody with this compound.

Fixed_Cell_Imaging_Workflow A 1. Cell Culture B 2. Fixation (4% PFA, 15 min) A->B C 3. Permeabilization (0.1% Triton X-100, 10 min) B->C For intracellular targets D 4. Blocking (5% Serum, 1h) C->D E 5. Labeled Antibody Incubation (1-10 µg/mL, 1h RT or O/N 4°C) D->E F 6. Washing (3x with PBS) E->F G 7. Counterstain & Mount F->G H 8. Fluorescence Microscopy G->H

Caption: Workflow for fixed-cell immunofluorescence using a labeled antibody.

References

Application Notes and Protocols for Live-Cell Imaging with AF647-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Live-Cell Imaging with AF647-NHS Ester

Alexa Fluor 647 (AF647) N-hydroxysuccinimidyl (NHS) ester is a premier fluorescent probe for live-cell imaging applications. This far-red dye is characterized by its exceptional brightness, high photostability, and pH insensitivity, making it an ideal candidate for long-term and demanding imaging experiments, including super-resolution microscopy.[1] The NHS ester reactive group readily forms stable covalent amide bonds with primary amines on proteins, enabling robust labeling of cell surface proteins or specific proteins of interest through conjugation to antibodies or other targeting ligands.[2][3] This allows for the dynamic tracking of cellular processes in real-time with high signal-to-noise ratios and minimal phototoxicity.

Quantitative Data Presentation

The selection of a suitable fluorophore is critical for the success of live-cell imaging experiments. The following table summarizes the key photophysical properties of AF647 in comparison to other commonly used far-red fluorescent dyes.

PropertyAlexa Fluor 647Cy5ATTO 647NDyLight 650
Excitation Max (nm) 650649644652
Emission Max (nm) 668670669672
Molar Extinction Coefficient (cm⁻¹M⁻¹) 250,000250,000150,000250,000
Quantum Yield 0.330.280.650.10
Photostability HighModerateHighHigh
Brightness HighModerateHighModerate

Note: The performance of fluorescent dyes can vary depending on the specific experimental conditions, including the local environment of the dye, the intensity of the excitation light, and the imaging buffer used.

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Proteins in Live Cells

This protocol describes the general procedure for non-specific labeling of primary amines on cell surface proteins.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells of interest (in suspension or adherent)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 1-10 mg/mL.

    • Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • For adherent cells: Culture cells on coverslips or in imaging dishes to the desired confluency.

    • For suspension cells: Harvest cells and wash once with PBS by centrifugation.

  • Labeling Reaction:

    • Wash the cells twice with ice-cold PBS to reduce membrane turnover.

    • Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with the labeling solution for 15-30 minutes on ice, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted dye.

    • Replace the PBS with pre-warmed complete cell culture medium.

    • The cells are now ready for live-cell imaging.

Protocol 2: Conjugation of Antibodies or Proteins with this compound

This protocol provides a general method for labeling antibodies or other proteins with this compound.

Materials:

  • Antibody or protein of interest (free of amine-containing buffers like Tris or glycine)

  • This compound

  • Anhydrous DMSO

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody/Protein:

    • Dissolve the antibody or protein in the sodium bicarbonate buffer at a concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange.

  • Prepare this compound Solution:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody/protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody/protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm.

    • Store the purified AF647-conjugated antibody/protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Application Example: Imaging EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[4] Live-cell imaging with AF647-labeled ligands (EGF) or antibodies allows for the real-time visualization of EGFR trafficking and signaling dynamics.

Upon binding of EGF, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. The AF647-labeled EGF or anti-EGFR antibody can be used to track the internalization of the receptor from the plasma membrane and its trafficking through endosomal compartments. This enables the study of receptor downregulation and the spatial and temporal regulation of EGFR signaling.

Visualizations

experimental_workflow_cell_labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_imaging Imaging cell_culture Culture Cells wash_pbs Wash with PBS cell_culture->wash_pbs incubate Incubate Cells with Dye wash_pbs->incubate prepare_dye Prepare AF647-NHS Labeling Solution prepare_dye->incubate wash_excess Wash Excess Dye incubate->wash_excess add_media Add Culture Media wash_excess->add_media live_imaging Live-Cell Imaging add_media->live_imaging

Caption: Experimental workflow for direct labeling of cell surface proteins.

experimental_workflow_conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage prepare_protein Prepare Antibody/Protein in Bicarbonate Buffer mix Mix Protein and Dye prepare_protein->mix prepare_dye Prepare AF647-NHS Stock Solution prepare_dye->mix incubate Incubate for 1 hour mix->incubate column_chrom Size-Exclusion Chromatography incubate->column_chrom collect_fractions Collect Labeled Protein Fractions column_chrom->collect_fractions dol Determine DOL collect_fractions->dol storage Store Conjugate dol->storage

Caption: Experimental workflow for antibody/protein conjugation with this compound.

egfr_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis EGF EGF EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Dimerization p_EGFR Phosphorylated EGFR Dimer EGFR_dimer->p_EGFR Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) p_EGFR->Adaptor Recruitment Endosome Endosome p_EGFR->Endosome Internalization SOS SOS Adaptor->SOS Ras Ras-GDP SOS->Ras Activation Ras_GTP Ras-GTP Ras->Ras_GTP Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_GTP->Downstream

Caption: Simplified EGFR signaling pathway initiated by EGF binding.

References

Revolutionizing Western Blotting: Direct Detection with AF647-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. Traditional chemiluminescent and colorimetric detection methods, while widely used, often have limitations in terms of multiplexing capabilities and linear dynamic range. The advent of fluorescent Western blotting has addressed many of these challenges, and the use of bright, photostable dyes such as Alexa Fluor™ 647 (AF647) has further enhanced the sensitivity and versatility of this technique. This document provides a detailed guide to the use of AF647-NHS ester for the direct labeling of primary antibodies and their subsequent application in a one-step fluorescent Western blot detection protocol.

AF647 is a far-red fluorescent dye with an excitation maximum of approximately 650 nm and an emission maximum of around 668 nm. Its N-hydroxysuccinimide (NHS) ester derivative is an amine-reactive reagent that readily forms a stable covalent amide bond with primary amines (e.g., the side chain of lysine residues) on proteins.[1] By directly conjugating AF647 to a primary antibody, researchers can eliminate the need for a secondary antibody incubation step, thereby streamlining the workflow, reducing potential sources of background noise, and enabling straightforward multiplexing with other fluorescently labeled primary antibodies from the same host species.[2]

Principle of the Method

The overall workflow involves two key stages: the covalent labeling of the primary antibody with this compound and the subsequent use of this fluorescently labeled antibody for protein detection on a Western blot membrane.

1. Antibody Labeling: The NHS ester of AF647 reacts with primary amine groups on the antibody, typically at a slightly alkaline pH (8.3-9.0), to form a stable amide linkage. The degree of labeling (DOL), or the average number of dye molecules per antibody, can be controlled by adjusting the molar ratio of dye to protein in the reaction.

2. Fluorescent Western Blot Detection: Following standard SDS-PAGE and protein transfer to a low-fluorescence membrane, the membrane is blocked to prevent non-specific binding. The AF647-labeled primary antibody is then incubated with the membrane, where it binds specifically to its target protein. After washing to remove unbound antibody, the fluorescent signal is detected using an imaging system equipped with the appropriate laser or light source and emission filters for the far-red spectrum.

Advantages of Direct AF647 Western Blot Detection

  • Simplified Workflow: Elimination of the secondary antibody incubation and subsequent wash steps shortens the overall protocol time.[2]

  • Reduced Background: Fewer incubation steps and reagents minimize the potential for non-specific binding and background signal.[2][3]

  • Enhanced Multiplexing: Enables the simultaneous detection of multiple targets using primary antibodies from the same host species, each labeled with a spectrally distinct fluorescent dye.

  • Improved Quantitative Accuracy: The direct relationship between the fluorescent signal and the amount of target protein, without the amplification variability of secondary antibodies, can lead to more precise quantification.

Materials and Reagents

A comprehensive list of materials and reagents required for both antibody labeling and fluorescent Western blotting is provided below.

Antibody Labeling
Reagent/MaterialSpecifications
Primary AntibodyPurified, carrier-free (e.g., no BSA or gelatin)
This compoundHigh-purity, amine-reactive fluorescent dye
Anhydrous Dimethyl Sulfoxide (DMSO)For reconstituting the this compound
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3
Quenching Buffer1.5 M Hydroxylamine, pH 8.5 (or Tris buffer)
Purification ColumnSize-exclusion chromatography (e.g., Sephadex G-25)
SpectrophotometerFor determining protein and dye concentration
Fluorescent Western Blotting
Reagent/MaterialSpecifications
SDS-PAGE Gels and BuffersStandard formulation
Transfer MembraneLow-fluorescence PVDF or nitrocellulose
Transfer BufferStandard formulation
Blocking Buffer5% non-fat dry milk or 5% BSA in TBST or PBST
Wash BufferTris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBST)
AF647-labeled Primary AntibodyFrom the labeling protocol
Fluorescent Imaging SystemCapable of exciting at ~650 nm and detecting emission at ~670 nm

Experimental Protocols

Protocol 1: Labeling of Primary Antibody with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

1. Antibody Preparation: a. Ensure the primary antibody is in a buffer free of primary amines (e.g., Tris) and carrier proteins (e.g., BSA). If necessary, dialyze the antibody against 1X PBS. b. Adjust the antibody concentration to 1-2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).

2. This compound Preparation: a. Briefly centrifuge the vial of this compound to collect the powder at the bottom. b. Reconstitute the this compound in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.

3. Conjugation Reaction: a. Determine the desired molar ratio of dye to antibody. A common starting point for IgG antibodies is a 10-fold molar excess of the dye. b. Add the calculated volume of the this compound solution to the antibody solution while gently vortexing. c. Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Antibody: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with 1X PBS. b. Apply the conjugation reaction mixture to the top of the column. c. Elute the labeled antibody with 1X PBS. The first colored fraction to elute will be the AF647-labeled antibody. The second, slower-migrating colored fraction will be the unconjugated dye. d. Collect the fractions containing the labeled antibody.

5. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified labeled antibody at 280 nm (A280) and ~650 nm (Amax). b. Calculate the protein concentration and the DOL using the following formulas:

  • Protein Concentration (M) = [A280 - (Amax * 0.03)] / ε_protein
  • Dye Concentration (M) = Amax / ε_dye
  • DOL = Dye Concentration / Protein Concentration (Where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹ and ε_dye for AF647 is ~270,000 M⁻¹cm⁻¹)

6. Storage: a. Store the AF647-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.

Protocol 2: Direct Fluorescent Western Blot Detection

1. SDS-PAGE and Protein Transfer: a. Separate your protein samples by SDS-PAGE according to standard protocols. b. Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

2. Membrane Blocking: a. After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

3. Primary Antibody Incubation: a. Dilute the AF647-labeled primary antibody in the blocking buffer. The optimal concentration should be determined empirically, but a starting range of 0.1-1.0 µg/mL is recommended. b. Incubate the membrane with the diluted labeled primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Washing: a. After incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibody.

5. Signal Detection: a. Image the membrane using a fluorescent imaging system with excitation and emission filters appropriate for AF647 (e.g., ~650 nm excitation and ~670 nm emission). b. Adjust the exposure time to obtain a strong signal with minimal background.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Insufficient protein loadingIncrease the amount of protein loaded onto the gel.
Low antibody concentrationIncrease the concentration of the AF647-labeled primary antibody.
Inefficient protein transferConfirm transfer efficiency using a total protein stain (e.g., Ponceau S).
Photobleaching of the dyeProtect the labeled antibody and the membrane from light during all steps.
High Background Inadequate blockingIncrease the blocking time or try a different blocking agent (e.g., commercial fluorescent blocking buffers).
Insufficient washingIncrease the number and/or duration of the wash steps.
High antibody concentrationDecrease the concentration of the AF647-labeled primary antibody.
Membrane autofluorescenceUse a low-fluorescence PVDF or nitrocellulose membrane.
Non-specific Bands Antibody cross-reactivityUse a more specific primary antibody.
Protein degradationPrepare fresh samples and use protease inhibitors.

Visualizations

AF647_NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Antibody Primary Antibody (with Primary Amines) Labeled_Antibody AF647-Labeled Primary Antibody (Stable Amide Bond) Antibody->Labeled_Antibody pH 8.3-9.0 Room Temp, 1 hr AF647_NHS This compound AF647_NHS->Labeled_Antibody

Caption: Reaction of this compound with a primary antibody.

Western_Blot_Workflow cluster_prep Sample Preparation & Separation cluster_detection Direct Fluorescent Detection Sample_Prep Protein Sample Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Low-Fluorescence Membrane SDS_PAGE->Transfer Blocking Membrane Blocking (1 hr, RT) Transfer->Blocking Membrane with Transferred Proteins Primary_Incubation Incubation with AF647-Labeled Primary Ab (1-2 hr, RT or O/N, 4°C) Blocking->Primary_Incubation Wash Washing (3x 5-10 min) Primary_Incubation->Wash Imaging Fluorescent Imaging (~650 nm Ex / ~670 nm Em) Wash->Imaging

Caption: Direct fluorescent Western blot workflow.

References

Application Notes and Protocols for AF647-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to labeling proteins and other amine-containing molecules with Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester. Detailed protocols, reaction parameters, and troubleshooting advice are included to ensure successful conjugation for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Introduction to AF647-NHS Ester Chemistry

This compound is a bright, far-red fluorescent dye activated with an NHS ester functional group. This group readily reacts with primary amino groups (-NH2) present on the N-terminus of proteins and the side chains of lysine residues to form a stable amide bond.[1] The reaction is highly efficient under mild, near-physiological conditions, making it a widely used method for fluorescently labeling biomolecules.[1] The spectral properties of AF647, with excitation and emission maxima around 650 nm and 668 nm respectively, make it ideal for multicolor imaging and for samples with high autofluorescence.[2][3]

The efficiency of the labeling reaction is primarily influenced by pH, temperature, and reaction time. A critical competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and temperature.[4] Therefore, careful optimization of these parameters is crucial for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the target molecule.

Experimental Protocols

Materials and Reagents
  • This compound (stored at -20°C, desiccated and protected from light)

  • Protein or other amine-containing molecule to be labeled (in an amine-free buffer)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification resin (e.g., Sephadex® G-25) for gel filtration chromatography

  • Spin columns or chromatography columns

Protocol for Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be used promptly as the NHS ester is susceptible to hydrolysis.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point for optimization is a 10- to 20-fold molar excess of dye to protein.

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours or overnight. Protect the reaction mixture from light.

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using gel filtration chromatography (e.g., a Sephadex® G-25 column).

    • The first colored fraction to elute will be the AF647-labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for AF647).

    • Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients. The DOL is the molar ratio of the dye to the protein. For antibodies, a DOL of 3-7 is often optimal.

  • Storage of the Conjugate:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C. The addition of a carrier protein like BSA (1-10 mg/mL) can help stabilize dilute conjugate solutions.

Data Presentation

The following table summarizes the key reaction parameters for this compound labeling based on various protocols.

ParameterRecommended RangeTypical Value(s)Notes
Reaction Time 30 minutes - Overnight1 hour at room temperature; 2-4 hours or overnight at 4°CLonger times are needed at lower temperatures to achieve similar labeling efficiency.
Reaction Temperature 4°C - 37°CRoom Temperature (20-25°C); 4°CLower temperatures minimize NHS ester hydrolysis but slow down the labeling reaction.
pH 7.2 - 9.58.3 - 8.5pH is critical; below 8.0, the reaction is slow, while above 9.0, hydrolysis is rapid.
Protein Concentration 1 - 10 mg/mL2-5 mg/mLHigher concentrations can improve labeling efficiency.
Dye:Protein Molar Ratio 5:1 - 20:110:1 - 15:1This should be optimized for each protein and desired DOL.

Visualization of Workflow and Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye prep_protein->mix prep_dye Prepare AF647-NHS Ester Stock (DMSO) prep_dye->mix incubate Incubate (1 hr @ RT or 2-4 hrs @ 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Gel Filtration) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze store Store Conjugate (4°C or -20°C) analyze->store

Caption: Experimental workflow for this compound labeling of proteins.

reaction_mechanism reactant1 This compound AF647-C(=O)-O-N Succinimidyl Group reactant2 Protein Protein-NH2 Primary Amine product Labeled Protein AF647-C(=O)-NH-Protein Stable Amide Bond reactant1->product + reactant2->product pH 8.3-8.5 byproduct N-Hydroxysuccinimide

Caption: Reaction of this compound with a primary amine on a protein.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AF647-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF647-NHS ester labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound labeling efficiency is very low. What are the most likely causes and how can I improve it?

Low labeling efficiency is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem. The primary areas to investigate are your reaction conditions, buffer composition, reagent quality, and protein-specific characteristics.

Troubleshooting Steps:

  • Verify Reaction Conditions: The reaction between an NHS ester and a primary amine is highly dependent on the experimental setup.[1]

    • pH: The optimal pH range for the reaction is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and less available to react.[3][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired labeling reaction.

    • Temperature and Incubation Time: Reactions are commonly performed for 30 minutes to 4 hours at room temperature or at 4°C overnight. Lower temperatures can minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period to achieve sufficient labeling.

    • Concentration: The concentrations of both the protein and the this compound can impact labeling efficiency. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction. It is advisable to use a protein concentration of at least 2 mg/mL.

  • Examine Buffer Composition: The choice of buffer is critical for a successful NHS ester labeling reaction.

    • Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.

    • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer are commonly recommended for NHS ester labeling.

    • Action: If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.

  • Assess Reagent Quality and Handling: The stability and quality of the this compound are paramount.

    • Hydrolysis: NHS esters are sensitive to moisture and can hydrolyze over time, especially when exposed to aqueous environments. Many NHS esters are not water-soluble and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

    • Storage: this compound reagents should be stored desiccated at the recommended temperature (typically -20°C) to prevent degradation.

    • Action: Use fresh, high-quality anhydrous solvents to dissolve the NHS ester. Prepare the NHS ester solution immediately before adding it to the reaction mixture and do not store it in aqueous solutions.

  • Consider Protein-Specific Factors: The properties of your target protein can also influence labeling efficiency.

    • Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine residues) on the protein's surface must be accessible to the NHS ester for the reaction to occur. Steric hindrance can prevent efficient labeling.

    • Protein Purity: Impurities in the protein sample, such as other proteins (e.g., BSA) or small molecules with primary amines, can interfere with the labeling reaction.

Q2: How do I determine the optimal molar ratio of this compound to my protein?

The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A good starting point is a 5- to 20-fold molar excess of the NHS ester over the amount of protein. It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.

Molar Excess of this compoundExpected Outcome
5:1 to 10:1A good starting range for most proteins, often resulting in a low to moderate DOL.
15:1 to 20:1May be necessary for less reactive proteins or to achieve a higher DOL.
>20:1Can lead to over-labeling, potentially causing protein precipitation or altered function.
Q3: My protein precipitates after adding the this compound. What could be the cause?

Protein precipitation during labeling can be caused by several factors:

  • High concentration of organic solvent: The this compound is typically dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.

  • Over-labeling: Attaching too many bulky, hydrophobic dye molecules to the protein can alter its solubility and lead to aggregation and precipitation. Try reducing the molar excess of the this compound.

  • Protein instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange. Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate the Labeling Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL): Calculate the ratio of dye molecules to protein molecules by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for AF647).

Visualizations

AF647_NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (Amine-free buffer, pH 8.0-9.0) Mix Mix Protein and Dye (Target Molar Ratio) Protein_Prep->Mix Dye_Prep Prepare this compound (Fresh, in anhydrous DMSO/DMF) Dye_Prep->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Quench Quench Reaction (Optional, e.g., Tris) Incubate->Quench Purify Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Analyze Analyze (Determine DOL) Purify->Analyze

Caption: Experimental workflow for this compound protein labeling.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Fresh Dye & Solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Ratio Optimize Molar Ratio? Check_Reagent->Check_Ratio Yes Use_Fresh Use Fresh Reagents Check_Reagent->Use_Fresh No Success Labeling Improved Check_Ratio->Success Yes Titrate_Ratio Titrate Molar Ratio Check_Ratio->Titrate_Ratio No Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_Fresh->Check_Ratio Titrate_Ratio->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Competing_Reactions cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) Reactants This compound Protein-NH2 Desired_Product AF647-Protein Conjugate (Stable Amide Bond) Reactants->Desired_Product pH 7.2-8.5 Competing_Product Hydrolyzed AF647 (Inactive) Reactants->Competing_Product Aqueous Buffer (Rate increases with pH)

Caption: Desired aminolysis vs. competing hydrolysis of this compound.

References

preventing protein precipitation during AF647-NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein precipitation during Alexa Fluor™ 647 (AF647)-NHS ester labeling experiments.

Troubleshooting Guide: Protein Precipitation

Protein precipitation is a common issue during fluorescent labeling. This guide provides a systematic approach to identify and resolve the root causes of this problem.

Immediate Troubleshooting Steps

If you observe protein precipitation during or after the labeling reaction, consider these immediate actions:

  • Review Your Protocol: Double-check all reagent concentrations, buffer compositions, and incubation parameters against a validated protocol.

  • Assess the Dye-to-Protein Ratio: A high molar ratio of dye to protein is a frequent cause of aggregation.[1][2] The hydrophobic nature of the AF647 dye can increase the overall hydrophobicity of the protein, leading to precipitation when multiple dye molecules are conjugated to a single protein molecule.

  • Check Buffer Conditions: Ensure the pH of your reaction buffer is within the optimal range for NHS ester chemistry (typically pH 8.3-8.5) and is free of primary amines.[3][4]

Systematic Troubleshooting Flowchart

For a more detailed analysis of the problem, follow the logical steps outlined in the diagram below.

G Troubleshooting Protein Precipitation start Protein Precipitation Observed check_ratio Step 1: Evaluate Dye:Protein Ratio start->check_ratio is_ratio_high Is the ratio > 10:1? check_ratio->is_ratio_high reduce_ratio Action: Reduce Dye:Protein Ratio (e.g., 5:1 or 2:1) is_ratio_high->reduce_ratio Yes check_buffer Step 2: Examine Buffer Conditions is_ratio_high->check_buffer No reduce_ratio->check_buffer is_buffer_ok Is buffer amine-free & pH 8.3-8.5? check_buffer->is_buffer_ok correct_buffer Action: Prepare fresh, amine-free buffer (e.g., 0.1 M Sodium Bicarbonate) is_buffer_ok->correct_buffer No check_protein Step 3: Assess Protein Solution is_buffer_ok->check_protein Yes correct_buffer->check_protein is_protein_ok Is protein conc. > 0.5 mg/mL & pure? check_protein->is_protein_ok purify_protein Action: Purify or concentrate protein is_protein_ok->purify_protein No check_dissolution Step 4: Review Dye Dissolution is_protein_ok->check_dissolution Yes purify_protein->check_dissolution is_dmso_high Is DMSO/DMF volume > 10% of reaction? check_dissolution->is_dmso_high reduce_dmso Action: Use minimal anhydrous DMSO/DMF to dissolve dye is_dmso_high->reduce_dmso Yes add_stabilizer Step 5: Consider Stabilizing Agents is_dmso_high->add_stabilizer No reduce_dmso->add_stabilizer perform_test Action: Add glycerol (5-20%) or L-arginine (e.g., 0.2 M) add_stabilizer->perform_test final_res Re-run labeling with optimized conditions perform_test->final_res

Caption: A step-by-step flowchart for troubleshooting protein precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during AF647-NHS ester labeling?

A1: Protein precipitation is often multifactorial. The most common causes include:

  • Increased Hydrophobicity: Covalent attachment of the hydrophobic AF647 dye increases the overall hydrophobicity of the protein, which can lead to aggregation.[1]

  • High Dye-to-Protein Ratio: Over-labeling can significantly alter the surface properties of the protein, promoting aggregation.

  • Suboptimal Buffer Conditions: An incorrect pH can reduce labeling efficiency and affect protein stability. The presence of primary amines (e.g., in Tris or glycine buffers) will compete with the protein for the NHS ester.

  • Organic Solvents: While necessary to dissolve the this compound, excessive amounts of DMSO or DMF can denature the protein.

  • Protein Concentration and Purity: High protein concentrations can favor aggregation, while impurities can interfere with the labeling reaction.

  • Inherent Protein Instability: Some proteins are inherently less stable and more prone to aggregation under the labeling conditions.

Q2: What is the optimal buffer for this compound labeling?

A2: The ideal buffer is free of primary amines. A commonly used and effective buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5. Phosphate buffers (e.g., PBS) at a similar pH can also be used. It is crucial to avoid buffers containing Tris or glycine.

Q3: How does the dye-to-protein ratio affect precipitation?

A3: A higher dye-to-protein molar ratio increases the likelihood of multiple dye molecules binding to a single protein. This can significantly increase the hydrophobicity of the protein, leading to aggregation and precipitation. It is often recommended to start with a lower ratio (e.g., 5:1 to 10:1) and optimize from there. For some sensitive proteins, a 1:1 ratio may be necessary to prevent precipitation.

Q4: Can the way I dissolve the this compound cause protein precipitation?

A4: Yes. This compound is typically dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution. If too much organic solvent is introduced into the reaction (generally, it should be less than 10% of the total reaction volume), it can denature and precipitate the protein. It is best to dissolve the dye in the smallest practical volume of high-quality, anhydrous solvent.

Q5: Are there any additives that can help prevent protein precipitation?

A5: Yes, certain stabilizing excipients can be included in the reaction buffer to help maintain protein solubility. Common examples include:

  • Glycerol: Typically used at a final concentration of 5-20% (v/v).

  • L-Arginine: Can be effective at concentrations around 0.2 M for suppressing aggregation.

  • Sugars: Sucrose or sorbitol can also help stabilize the protein structure.

Data Presentation: Recommended Labeling Parameters

The following table summarizes key quantitative parameters for successful this compound labeling.

ParameterRecommended RangeNotes
pH 8.3 - 8.5Optimal for NHS ester reaction with primary amines.
Buffer Composition Amine-free (e.g., 0.1 M Sodium Bicarbonate, PBS)Buffers containing Tris or glycine should be avoided.
Protein Concentration 1 - 10 mg/mLLower concentrations can reduce labeling efficiency.
Dye:Protein Molar Ratio 5:1 to 15:1Highly dependent on the protein; start lower for sensitive proteins.
Organic Solvent (DMSO/DMF) < 10% of total reaction volumeMinimize to avoid protein denaturation.
Reaction Temperature Room Temperature or 4°CLower temperatures may require longer incubation times but can improve stability.
Reaction Time 1 - 4 hours (at RT) or overnight (at 4°C)Optimization may be required.

Experimental Protocols

Protocol 1: Standard this compound Labeling of a Protein

This protocol provides a general guideline. Optimization for your specific protein is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting spin column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein concentration is at least 1 mg/mL. If necessary, concentrate the protein.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into PBS.

    • Add 1/10th volume of 1 M Sodium Bicarbonate to the protein solution to raise the pH to ~8.3.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the required amount of this compound in a minimal volume of anhydrous DMSO to make a stock solution (e.g., 10 mg/mL). This should be prepared fresh.

  • Labeling Reaction:

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add 1/10th volume of 1 M Tris-HCl, pH 8.0 and incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a desalting spin column according to the manufacturer's instructions.

Workflow for this compound Labeling

The following diagram illustrates the key steps in the labeling and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH adjustment) prep_dye 2. Prepare Dye Solution (Dissolve in anhydrous DMSO) reaction 3. Mix Protein and Dye (Incubate 1 hr at RT, protected from light) prep_protein->reaction prep_dye->reaction purify 4. Purify Conjugate (Remove free dye via spin column) reaction->purify final_product Labeled Protein purify->final_product start Start start->prep_protein

Caption: Standard experimental workflow for protein labeling.

References

Optimizing AF647-NHS Ester to Protein Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the molar ratio of AF647-NHS ester to protein.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency is unexpectedly low. What are the common causes and how can I improve it?

Low labeling efficiency, often resulting in a low Degree of Labeling (DOL), can arise from several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause.

Initial Checks & Potential Causes:

  • Suboptimal pH of the reaction buffer: The reaction of this compound with primary amines on the protein is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3][4][5] At lower pH values, the primary amines are protonated and less available for reaction. Conversely, at a higher pH, the hydrolysis of the NHS ester increases, reducing the amount of dye available to label the protein.

  • Presence of primary amine-containing substances in the protein buffer: Buffers such as Tris or the presence of additives like glycine or ammonium salts will compete with the target protein for reaction with the this compound, significantly lowering the labeling efficiency.

  • Inactive AF647 dye: The NHS ester of AF647 is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the dye stock solution and to use the stock solution promptly.

  • Low protein concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.

  • Inappropriate dye-to-protein molar ratio: An insufficient amount of AF647 dye will result in a low DOL. Conversely, an excessive amount of dye does not always lead to a higher DOL and can cause protein precipitation or fluorescence quenching.

Q2: My protein precipitates after adding the this compound. What can I do to prevent this?

Protein precipitation during the labeling reaction is a common issue that can be addressed by modifying the reaction conditions.

Potential Causes and Solutions:

  • High concentration of organic solvent: The this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to the aqueous protein solution can cause the protein to precipitate.

    • Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.

  • Over-labeling of the protein: The addition of too many hydrophobic dye molecules can alter the protein's net charge and solubility, leading to aggregation and precipitation.

    • Solution: Reduce the molar ratio of dye to protein in the reaction.

  • Suboptimal buffer conditions: The buffer composition, including pH and salt concentration, can influence protein stability.

    • Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially improve protein stability. Ensure the buffer is appropriate for your specific protein and is free of any interfering substances.

Q3: How do I remove the unconjugated AF647 dye after the labeling reaction?

Removing the free, unreacted dye is a critical step to ensure accurate determination of the degree of labeling and for the reliability of downstream applications.

Common Purification Methods:

  • Gel Filtration Chromatography (Desalting): This is the most common and effective method for separating the labeled protein from the smaller, unconjugated dye molecules. Columns such as Sephadex G-25 are frequently used.

  • Dialysis: Extensive dialysis against an appropriate buffer can also be used to remove the free dye. This method is generally slower than gel filtration.

  • Spin Columns: For smaller sample volumes, spin columns are a convenient and rapid method for purification.

Q4: Can I use a Tris-based buffer for my labeling reaction?

No, you should not use a Tris buffer. Tris (tris(hydroxymethyl)aminomethane) contains primary amines that will compete with your protein for reaction with the this compound, leading to significantly lower labeling efficiency. It is crucial to perform the labeling in an amine-free buffer such as phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer, adjusted to the optimal pH of 8.3-8.5.

Q5: What is a typical Degree of Labeling (DOL) for an antibody?

For most antibody applications, a DOL in the range of 3 to 7 is often considered optimal. A lower DOL may result in a weak signal, while a higher DOL can lead to fluorescence quenching and protein aggregation. However, the optimal DOL can vary depending on the specific application and the protein being labeled.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your this compound to protein labeling reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5Critical for efficient reaction with primary amines and minimizing NHS ester hydrolysis.
Temperature Room Temperature (18-25°C) or 4°CRoom temperature reactions are faster, while 4°C can improve stability for sensitive proteins.
Incubation Time 1 - 2 hours at Room Temperature or Overnight at 4°CLonger incubation at 4°C may be necessary to achieve sufficient labeling.
Protein Concentration > 2 mg/mLHigher concentrations lead to more efficient labeling.
Molar Ratio (Dye:Protein) 5:1 to 20:1This is a starting point and should be optimized for each specific protein and application.

Table 2: Common Buffers for NHS Ester Labeling

BufferConcentrationpHNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer.
Sodium Phosphate0.1 M8.3 - 8.5An alternative to bicarbonate buffer.
Phosphate-Buffered Saline (PBS)1X7.2 - 7.4 (adjust to 8.3-8.5)The pH needs to be adjusted to the optimal range for the reaction.

Experimental Protocols

This section provides a detailed methodology for a typical this compound protein labeling experiment.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Protocol:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.

    • If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances like Tris or glycine.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.3.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio. A common starting point is a 10:1 molar excess of dye to protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for AF647).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A280 - (A650 x Correction Factor)] / ε_protein

      • The correction factor for AF647 is approximately 0.03.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL using the following formula:

      • DOL = A650 / (ε_dye x Protein Concentration (M))

      • The molar extinction coefficient of AF647 (ε_dye) is approximately 239,000 cm⁻¹M⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for optimizing your labeling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (>2 mg/mL, amine-free buffer) mix Mix Protein and Dye (Optimize Molar Ratio) prep_protein->mix prep_dye Prepare AF647-NHS Stock Solution (in DMSO) prep_dye->mix incubate Incubate (1 hr @ RT or O/N @ 4°C) mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify analyze Calculate DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_workflow node_sol node_sol start Low Labeling Efficiency? check_ph Is buffer pH 8.3-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes node_sol_ph Adjust pH to 8.3-8.5 check_ph->node_sol_ph No check_protein_conc Is protein conc. >2 mg/mL? check_buffer->check_protein_conc Yes node_sol_buffer Buffer exchange to amine-free buffer check_buffer->node_sol_buffer No check_molar_ratio Is molar ratio sufficient? check_protein_conc->check_molar_ratio Yes node_sol_conc Concentrate protein check_protein_conc->node_sol_conc No check_dye_activity Is dye stock fresh? check_molar_ratio->check_dye_activity Yes node_sol_ratio Increase dye:protein molar ratio check_molar_ratio->node_sol_ratio No node_sol_end Consider protein-specific issues (e.g., lysine accessibility) check_dye_activity->node_sol_end Yes node_sol_dye Prepare fresh dye stock check_dye_activity->node_sol_dye No

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Troubleshooting AF647-NHS Ester Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for non-specific binding issues encountered when using AF647-NHS ester for biomolecule conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

Alexa Fluor™ 647 (AF647) N-hydroxysuccinimide (NHS) ester is a reactive dye used to covalently label proteins and other biomolecules containing primary amine groups (-NH₂). The NHS ester reacts with the primary amines found at the N-terminus of polypeptide chains and on the side chain of lysine residues, forming a stable amide bond.[1] This labeling process is highly dependent on pH, with an optimal range of 8.3-8.5.[2][3]

Q2: What are the primary causes of non-specific binding with this compound conjugates?

High non-specific binding with this compound conjugates can stem from several factors during the labeling and purification process:

  • Hydrolysis of the NHS ester: In aqueous solutions, the NHS ester can hydrolyze, creating a non-reactive carboxyl group. This hydrolyzed dye can then bind non-specifically to proteins or surfaces through hydrophobic or ionic interactions. The rate of hydrolysis increases significantly with higher pH.

  • Excess unconjugated dye: Insufficient removal of free this compound or its hydrolyzed form after the conjugation reaction is a major contributor to high background fluorescence.

  • Over-labeling of the protein: Attaching too many dye molecules to a protein can alter its physicochemical properties, potentially increasing its hydrophobicity and leading to non-specific interactions and aggregation.

  • Inappropriate buffer composition: The use of buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing labeling efficiency.

  • Protein aggregation: Improper reaction conditions can cause the protein or the final conjugate to aggregate, trapping unbound dye and leading to high background.

Troubleshooting Guide

Q3: I am observing high background fluorescence in my assay. How can I troubleshoot this?

High background fluorescence is a common indicator of non-specific binding. The following workflow can help you diagnose and resolve the issue.

Caption: Troubleshooting workflow for high background fluorescence.

Q4: My conjugation efficiency is low. What could be the cause and how can I improve it?

Low conjugation efficiency can be caused by several factors related to the reaction conditions and reagents.

Caption: Causes and solutions for low conjugation efficiency.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol provides a general guideline for labeling an IgG antibody. The optimal dye-to-protein molar ratio should be determined empirically.

1. Reagent Preparation:

  • Antibody Solution: Dialyze the antibody against 1X PBS, pH 7.2-7.4 to remove any amine-containing buffers or stabilizers. Adjust the protein concentration to a minimum of 0.5 mg/mL, with 2 mg/mL being optimal.
  • Reaction Buffer: Prepare a 1 M sodium bicarbonate solution, pH 8.5-9.5.
  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

2. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.5-9.0 by adding the reaction buffer to a final concentration of 0.1 M.
  • Add the calculated amount of this compound stock solution to the antibody solution while gently vortexing. A starting molar excess of 5 to 20-fold of dye to protein is recommended.
  • Incubate the reaction for 1 hour at room temperature, protected from light.

3. (Optional) Quenching the Reaction:

  • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of the Labeled Antibody

Purification is a critical step to remove unconjugated AF647 dye and byproducts. Size-exclusion chromatography (e.g., a desalting spin column) is a common and effective method.

1. Column Equilibration:

  • Select a desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO for IgG).
  • Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.2-7.4) according to the manufacturer's instructions.

2. Sample Loading and Elution:

  • Apply the conjugation reaction mixture to the top of the equilibrated column.
  • Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity-flow columns).
  • The larger, labeled antibody will elute first in the void volume, while the smaller, unconjugated dye molecules will be retained.

3. Characterization of the Conjugate:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF647).
  • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
  • Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ x Correction Factor) (The correction factor for AF647 is typically around 0.03).
  • Protein Concentration (M) = Corrected A₂₈₀ / (Molar extinction coefficient of protein at 280 nm)
  • Dye Concentration (M) = A₆₅₀ / (Molar extinction coefficient of AF647 at 650 nm)
  • DOL = Dye Concentration / Protein Concentration

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueRationale
pH 8.3 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.
Buffer Amine-free (e.g., PBS, Borate, Bicarbonate)Prevents competition with the target protein for the NHS ester.
Temperature Room Temperature or 4°CRoom temperature for shorter reaction times (1-4 hours), 4°C for overnight reactions.
Reaction Time 1 - 4 hours (or overnight at 4°C)Sufficient for reaction completion; longer times may increase hydrolysis.
Dye:Protein Molar Ratio 5:1 to 20:1Should be optimized empirically to achieve the desired DOL.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
High Background Incomplete removal of free dyeRe-purify the conjugate using size-exclusion chromatography or dialysis.
Over-labeling (high DOL)Reduce the dye:protein molar ratio in the next conjugation.
Inadequate blockingOptimize blocking conditions (agent, concentration, time).
Low Signal Low DOLIncrease the dye:protein molar ratio; ensure optimal pH and buffer conditions.
Inactive NHS esterUse a fresh vial of this compound; store desiccated at -20°C.
Precipitation/Aggregation High protein concentration during labelingPerform labeling at a lower concentration or with gentle agitation.
Over-labelingReduce the dye:protein molar ratio.

By following these guidelines and troubleshooting steps, researchers can minimize non-specific binding and achieve reliable and reproducible results with this compound conjugates.

References

Technical Support Center: Troubleshooting AF647-NHS Ester Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alexa Fluor™ 647 (AF647) N-hydroxysuccinimide (NHS) ester experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their labeling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during AF647-NHS ester labeling, providing direct questions and answers to resolve weak signal and other related problems.

Q1: Why is my labeling efficiency with this compound very low, resulting in a weak signal?

A1: Low labeling efficiency is a frequent challenge with several potential causes. The primary factors to investigate are reaction conditions, buffer composition, and the quality of your protein and reagents.

Troubleshooting Low Labeling Efficiency:

  • Verify Reaction pH: The reaction between an this compound and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2][3] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[1][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, competing with the labeling reaction. For many applications, a pH of 8.3-8.5 is considered optimal.

    • Action: Use a calibrated pH meter to confirm your reaction buffer is within the optimal range.

  • Check Buffer Composition: Amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible with NHS ester reactions as they compete with the target protein.

    • Action: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer such as PBS (phosphate-buffered saline), sodium bicarbonate, or borate buffer using dialysis or a desalting column.

  • Optimize Reactant Concentrations: Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction. It is often recommended to use a protein concentration of at least 2 mg/mL.

    • Action: If possible, increase the concentration of your protein and consider optimizing the molar excess of the this compound.

  • Assess Protein Purity and Accessibility: Impurities in the protein sample or the presence of stabilizers like bovine serum albumin (BSA) or gelatin can interfere with the labeling reaction. Additionally, the primary amines (N-terminus and lysine residues) on the protein's surface must be accessible.

    • Action: Ensure your protein is highly purified. If steric hindrance is suspected, consider denaturation or partial unfolding if it does not compromise protein function.

  • Evaluate this compound Quality: NHS esters are sensitive to moisture and can hydrolyze over time, losing their reactivity.

    • Action: Use fresh, high-quality this compound. Dissolve the dye in anhydrous DMSO or DMF immediately before use. Store the stock solution properly, protected from light and moisture.

Q2: My this compound is not dissolving well in my aqueous reaction buffer. What should I do?

A2: Many non-sulfonated NHS esters have poor water solubility.

Troubleshooting Solubility Issues:

  • Use an Organic Solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.

    • Important: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of the protein. Use high-quality, amine-free DMF.

Q3: I see a signal, but it's very dim. Could my imaging setup be the issue?

A3: Yes, especially with far-red dyes like AF647, the imaging instrumentation is critical.

Troubleshooting Dim Signal During Imaging:

  • Confirm Filter and Camera Compatibility: The fluorescence emission of AF647 is in the far-red spectrum and is not visible to the human eye through a microscope eyepiece. You must use a suitable imaging system, such as a CCD camera or a confocal microscope, with the correct filter sets for AF647 (excitation ~650 nm, emission ~668 nm).

    • Action: Verify that your microscope's filter cubes and camera are optimized for the far-red spectrum. If possible, test the system with a positive control slide or a pure droplet of the conjugated antibody.

  • Consider Photobleaching: Although AF647 is relatively photostable, prolonged exposure to excitation light can lead to photobleaching.

    • Action: Minimize exposure times and use an anti-fade mounting medium if applicable.

Quantitative Data Summary

The following tables provide recommended starting parameters for your this compound labeling experiments. Optimization may be required for your specific application.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)The reaction is strongly pH-dependent.
Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis but may require longer incubation.
Incubation Time 30 - 60 minutes (or longer at 4°C)Can be extended to 24-48 hours for unstable proteins at 4°C.
Protein Concentration ≥ 2 mg/mLLower concentrations reduce labeling efficiency.
Dye:Protein Molar Ratio 5:1 to 20:1This is a starting point and should be optimized for each protein.

Table 2: Buffer Recommendations

Buffer TypeRecommendedNot Recommended
Phosphate-Buffered Saline (PBS) Yes (pH 7.2-7.4)
Sodium Bicarbonate Yes (0.1 M, pH 8.3-9.0)
Borate Yes
HEPES Yes
Tris Yes
Glycine Yes

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization is often necessary.

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • Prepare this solution immediately before use.

  • Adjust the Reaction Buffer pH:

    • If the protein is in PBS, add 1/10th volume of 1 M sodium bicarbonate, pH 8.3-9.0, to the protein solution.

  • Perform the Labeling Reaction:

    • Add the calculated amount of this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add an amine-containing buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for AF647).

    • Calculate the DOL using the appropriate extinction coefficients and correction factors.

Visualizations

This compound Labeling Workflow

AF647_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction Labeling Reaction (pH 8.3-8.5, RT, 1 hr) Protein_Prep->Reaction Dye_Prep This compound Stock Solution (in DMSO) Dye_Prep->Reaction Quench Quench Reaction (Optional, with Tris) Reaction->Quench Purification Purification (Desalting Column) Quench->Purification Analysis DOL Calculation (A280 & A650) Purification->Analysis

Caption: Workflow for this compound protein labeling.

Troubleshooting Logic for Weak Signal

Troubleshooting_Weak_Signal Start Weak Signal Observed Check_pH Is reaction pH 8.3-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Is protein concentration > 2 mg/mL? Check_Buffer->Check_Concentration Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Dye Is this compound fresh & dry? Check_Concentration->Check_Dye Yes Concentrate_Protein Concentrate Protein Check_Concentration->Concentrate_Protein No Check_Imaging Is imaging setup optimized for far-red? Check_Dye->Check_Imaging Yes Use_New_Dye Use Fresh Dye Check_Dye->Use_New_Dye No Optimize_Imaging Optimize Imaging Settings Check_Imaging->Optimize_Imaging No Success Signal Improved Check_Imaging->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Concentration Concentrate_Protein->Check_Dye Use_New_Dye->Check_Imaging Optimize_Imaging->Success

Caption: Decision tree for troubleshooting weak AF647 signals.

References

avoiding AF647-NHS ester aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with AF647-NHS ester, particularly its aggregation in solution.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it prone to aggregation?

This compound is a bright, far-red fluorescent dye functionalized with an N-hydroxysuccinimidyl (NHS) ester group.[1][2][3][4] This NHS ester allows for the covalent labeling of primary amines on proteins and other molecules.[5] The dye itself has a large, hydrophobic polycyclic aromatic structure. This hydrophobicity, combined with its sensitivity to moisture, can lead to aggregation, especially at high concentrations or in aqueous environments. The NHS ester group is also highly susceptible to hydrolysis in the presence of water, which inactivates the dye and can contribute to precipitation.

2. What are the signs of this compound aggregation in my solution?

Signs of aggregation can range from subtle to obvious. Visual cues include the appearance of cloudiness, visible particulates, or a precipitate in your dye stock solution or labeling reaction. Spectrophotometric analysis might reveal changes in the absorption spectrum. Downstream, you may experience issues such as low labeling efficiency, high background staining in imaging applications, or inconsistent experimental results.

3. Which solvent is best for dissolving this compound?

It is highly recommended to dissolve this compound in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These polar aprotic solvents are effective at solvating the dye and minimizing the hydrolysis of the reactive NHS ester group. Using hygroscopic or non-anhydrous solvents can significantly impact the solubility and stability of the dye.

4. How can I prevent aggregation when preparing my stock solution?

To prevent aggregation, it is crucial to follow proper handling procedures. Before opening, allow the vial of lyophilized dye to warm to room temperature to prevent moisture condensation. Use only anhydrous DMSO or DMF to reconstitute the dye. It is also advisable to prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM), which can then be added in small volumes to your reaction buffer. Store stock solutions in small, single-use aliquots at -20°C or -80°C, desiccated and protected from light, to avoid repeated freeze-thaw cycles and exposure to moisture.

5. My this compound solution appears to have aggregated. Can it be salvaged?

If you observe particulates in your stock solution, you can try to resolubilize the dye by vortexing or brief sonication. Afterward, it is recommended to centrifuge the solution and carefully pipette the supernatant for use. However, the best course of action to ensure reliable and reproducible results is to discard the aggregated solution and prepare a fresh stock from a new vial of lyophilized dye.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Inactive Dye: The NHS ester has hydrolyzed due to moisture. Aggregated Dye: Dye aggregates are not reactive. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or is at a suboptimal pH.1. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. 2. Use an amine-free buffer (e.g., PBS, sodium bicarbonate, borate) at a pH of 7.2-8.5. 3. Optimize the molar ratio of dye to protein; a 10-20 fold molar excess is a common starting point.
Precipitate Forms During Labeling Reaction High Dye Concentration: The final concentration of the dye in the aqueous reaction buffer is too high, causing it to precipitate. Low Protein Concentration: A protein concentration below 2 mg/mL can lead to less efficient labeling and potential dye precipitation.1. Ensure the final concentration of the organic solvent (DMSO/DMF) from the dye stock is below 10% of the total reaction volume. 2. Maintain a protein concentration of at least 2 mg/mL for optimal results. 3. Add the dye stock solution to the protein solution slowly while gently vortexing to ensure rapid mixing.
High Background Staining in Imaging Non-specific Binding of Aggregates: Aggregated dye particles can bind non-specifically to cells or surfaces.1. Centrifuge your dye stock solution before use to pellet any aggregates. 2. Consider filtering the final conjugate solution to remove any remaining aggregates. 3. Increase the number and duration of wash steps in your staining protocol.
Inconsistent Results Between Experiments Variable Dye Activity: Inconsistent storage and handling of the dye can lead to varying levels of active, monomeric dye.1. Aliquot the dye stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Always use high-quality, anhydrous solvents for reconstitution. 3. Protect the dye from light and moisture at all times.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

Materials:

  • 1 mg vial of this compound

  • High-quality, anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add 100 µL of anhydrous DMSO to the vial.

  • Vortex thoroughly until all the dye is dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.

  • Store the aliquots at -20°C, protected from light and moisture. For longer-term storage, -80°C is recommended.

Protocol 2: General Protocol for Protein Labeling

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 10 mg/mL this compound stock solution in anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column for purification

Procedure:

  • Ensure your protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer.

  • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the labeled protein from unreacted dye using a size-exclusion chromatography column.

Visualizations

cluster_0 Ideal State cluster_1 Aggregation & Inactivation Pathways cluster_2 Prevention Strategies A This compound (Monomeric, Active) B Hydrophobic Interactions (High Concentration) A->B  High Conc.   C Hydrolysis (Aqueous Environment) A->C  Moisture   D Aggregated/Inactive Dye (Precipitate) B->D C->D E Use Anhydrous DMSO/DMF E->A F Control Concentration F->A G Proper Storage (Aliquoted, -20°C, Dark) G->A

Caption: Factors leading to this compound aggregation and prevention strategies.

Start Start: Low Labeling Efficiency CheckDye Check AF647-NHS Stock Solution Start->CheckDye CheckBuffer Check Reaction Buffer CheckDye->CheckBuffer Solution Clear NewDye Prepare Fresh Stock in Anhydrous DMSO CheckDye->NewDye Precipitate Visible or Old Stock FilterDye Centrifuge/Filter Existing Stock CheckDye->FilterDye Suspected Aggregates CheckRatio Check Molar Ratio CheckBuffer->CheckRatio Buffer OK AdjustpH Ensure pH 7.2-8.5 and Amine-Free CheckBuffer->AdjustpH Incorrect pH or Contains Amines OptimizeRatio Optimize Dye:Protein Molar Ratio CheckRatio->OptimizeRatio Ratio Not Optimized Success Success: Labeling Improved CheckRatio->Success All Checks OK NewDye->CheckBuffer FilterDye->CheckBuffer AdjustpH->CheckRatio OptimizeRatio->Success

References

Technical Support Center: AF647-NHS Ester Labeling of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges when labeling hydrophobic peptides with Alexa Fluor™ 647 (AF647) NHS Ester.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide precipitating during the labeling reaction with AF647-NHS ester?

Precipitation is a common issue that arises from the inherent properties of both the peptide and the dye. Hydrophobic peptides have a natural tendency to self-associate and aggregate in aqueous solutions to minimize their interaction with water.[1][2] The AF647 dye is also a hydrophobic molecule.[3] Covalently attaching the dye to an already hydrophobic peptide increases the overall hydrophobicity of the conjugate, which can significantly enhance its tendency to aggregate and precipitate out of solution.[4][5]

Q2: My labeling efficiency is very low. What are the most common causes?

Low labeling efficiency, often resulting in a low Degree of Labeling (DOL), can be attributed to several factors:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically pH 7.2-8.5. At a pH below 7.2, the peptide's primary amines (N-terminus and lysine side chains) are protonated and become poor nucleophiles, hindering the reaction. At a pH above 8.5, the hydrolysis of the this compound accelerates dramatically, reducing the amount of active dye available to label the peptide.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the labeling reaction. These buffer molecules will compete with the peptide's amines for reaction with the NHS ester, significantly lowering the labeling efficiency.

  • Hydrolysis of this compound: NHS esters are sensitive to moisture. Improper storage or handling, such as opening a vial before it has warmed to room temperature, can introduce moisture and lead to hydrolysis, rendering the dye inactive. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used promptly.

  • Poor Solubility: If either the hydrophobic peptide or the this compound is not fully dissolved in the reaction mixture, the effective concentration of reactants is lowered, leading to a poor outcome.

  • Low Reactant Concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Peptide concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency.

Q3: How can I improve the solubility of my hydrophobic peptide for the labeling reaction?

To counteract the poor aqueous solubility of hydrophobic peptides, the use of organic co-solvents is often necessary.

  • Recommended Solvents: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common choices for dissolving both the peptide and the NHS ester dye before adding them to the reaction buffer.

  • Solvent Purity: It is critical to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester. If your DMF has a fishy odor, it should not be used.

  • Final Concentration: The final concentration of the organic co-solvent in the reaction mixture should be kept to a minimum, typically below 10%, to avoid denaturing the peptide or protein.

  • Dissolution Technique: For very hydrophobic peptides, it can be beneficial to first dissolve the peptide in the pure organic solvent before adding the aqueous buffer.

Q4: What is the optimal dye-to-peptide molar ratio for hydrophobic peptides?

While a molar excess of the dye is required to drive the reaction, using a very large excess of a hydrophobic dye like AF647 can increase the likelihood of peptide aggregation and precipitation. It is recommended to start with a lower dye-to-peptide molar excess (e.g., 5:1 to 10:1) and empirically determine the optimal ratio that provides sufficient labeling without causing insolubility.

Q5: How do I remove unreacted this compound and purify my labeled peptide?

Purification can be challenging because the unreacted free dye is also hydrophobic and may have chromatographic behavior similar to the labeled peptide.

  • Reverse-Phase HPLC (RP-HPLC): This is generally the most effective method for purifying labeled hydrophobic peptides. A C18 or C8 column can effectively separate the more hydrophobic labeled peptide from the unreacted peptide and the free dye based on differences in hydrophobicity.

  • Gel Filtration Chromatography: For some applications, size exclusion chromatography using media compatible with organic solvents, such as Sephadex LH-20, can be used. However, RP-HPLC typically provides better resolution.

  • Dialysis/Membrane Methods: These methods are often not recommended as the hydrophobic dye and peptide can stick to the membranes, leading to significant sample loss.

Q6: Can the AF647 label itself cause my peptide to aggregate?

Yes. Fluorescent dyes are often hydrophobic aromatic compounds. Attaching one or more AF647 molecules to an already hydrophobic peptide increases the overall nonpolar surface area, which can promote self-aggregation and reduce the solubility of the final conjugate. This effect can sometimes lead to fluorescence quenching if the dyes come into close proximity.

Troubleshooting Guide

This table provides a summary of common problems encountered during the labeling of hydrophobic peptides with this compound, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peptide/Conjugate Precipitation 1. High hydrophobicity of peptide and/or dye. 2. Excessive dye-to-peptide molar ratio. 3. Final concentration of organic co-solvent is too low.1. Introduce an organic co-solvent (e.g., DMSO, DMF) into the reaction buffer, keeping the final concentration <10%. 2. Reduce the molar excess of the this compound. 3. Perform the reaction at a lower temperature (e.g., 4°C) to slow the aggregation process.
Low Labeling Efficiency (Low DOL) 1. Reaction pH is too low (<7.2) or too high (>8.5). 2. Presence of primary amines (e.g., Tris buffer) in the reaction. 3. Hydrolyzed/inactive this compound due to moisture. 4. Low peptide concentration (<1 mg/mL).1. Ensure the reaction buffer (e.g., phosphate, bicarbonate) is at the optimal pH of 7.2-8.5. 2. Perform a buffer exchange to remove any incompatible substances. 3. Use fresh, anhydrous DMSO/DMF to dissolve the dye. Allow the dye vial to warm to room temperature before opening. 4. Increase the concentration of the peptide in the reaction mixture.
Difficulty Purifying Labeled Peptide 1. Labeled peptide and free dye have similar hydrophobicity. 2. Aggregation of the labeled peptide causes poor chromatographic behavior.1. Use RP-HPLC with a C8 or C18 column and optimize the gradient of the organic mobile phase (e.g., acetonitrile). 2. Consider adding a small amount of an alternative organic solvent like n-propanol to the mobile phase to improve solubility and prevent on-column aggregation.
High Background / Non-Specific Binding in Assays 1. Excess, unreacted free dye is still present after purification. 2. Over-labeling has altered the peptide's properties, increasing non-specific interactions. 3. Aggregates of the labeled peptide are present.1. Improve purification by optimizing the RP-HPLC method. 2. Reduce the dye-to-peptide ratio during the labeling reaction to achieve a lower DOL. 3. Centrifuge the final purified sample to pellet any aggregates before use. Add a non-ionic surfactant (e.g., Tween-20) to assay buffers.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Stability

The stability of the this compound is highly dependent on the pH of the aqueous buffer. As the pH increases, the rate of hydrolysis competes more strongly with the amine labeling reaction.

pHApproximate Half-lifeImplication for Labeling
7.04-5 hoursReaction is slow; may require longer incubation.
8.01 hourGood balance between reaction rate and hydrolysis.
8.5~30 minutesOptimal for fast reaction, but dye solution should be used immediately.
8.6~10 minutesHigh risk of significant dye hydrolysis, reducing labeling efficiency.
9.0MinutesVery rapid hydrolysis; not recommended for labeling.

Data compiled from typical NHS ester behavior.

Table 2: Recommended Organic Co-solvents for Hydrophobic Peptides

The use of organic co-solvents is often essential for solubilizing hydrophobic peptides and the this compound.

Co-solventRecommended Starting Concentration (Final)Key Considerations
DMSO (Dimethyl Sulfoxide)5-10% (v/v)Must be anhydrous to prevent NHS ester hydrolysis. Avoid with peptides containing Cys (C) or Met (M) residues due to oxidation risk.
DMF (Dimethylformamide)5-10% (v/v)Must be high-quality and amine-free. A fishy odor indicates degradation to dimethylamine, which will interfere with the reaction.
Acetonitrile < 5% (v/v)Use with caution as it can be a protein/peptide denaturing agent. Often used as a mobile phase in HPLC purification rather than a reaction solvent.

Visual Guides and Workflows

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Peptide Peptide-NH₂ (Primary Amine) reaction_node + Peptide->reaction_node NHS_Ester This compound NHS_Ester->reaction_node Product Peptide-NH-CO-AF647 (Stable Amide Bond) Leaving_Group NHS (N-hydroxysuccinimide) reaction_node->Product  pH 7.2-8.5 reaction_node->Leaving_Group

Caption: Chemical reaction of an this compound with a primary amine on a peptide.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_pH Is reaction pH between 7.2-8.5? start->check_pH check_buffer Is buffer amine-free? (e.g., PBS, Bicarbonate) check_pH->check_buffer Yes fix_pH Adjust pH to 7.2-8.5 Re-run experiment check_pH->fix_pH No check_reagents Are reagents fresh? (Anhydrous solvent, non-hydrolyzed dye) check_buffer->check_reagents Yes fix_buffer Buffer exchange into compatible buffer Re-run experiment check_buffer->fix_buffer No check_solubility Did peptide/dye precipitate? (Visual Inspection) check_reagents->check_solubility Yes fix_reagents Use fresh dye and anhydrous solvent Re-run experiment check_reagents->fix_reagents No check_ratio Optimize Dye:Peptide Ratio (Try 5:1 to 10:1) check_solubility->check_ratio No fix_solubility Add/increase organic co-solvent (DMSO/DMF) Re-run experiment check_solubility->fix_solubility Yes success Problem Resolved check_ratio->success fix_pH->success fix_buffer->success fix_reagents->success fix_solubility->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Caption: Hydrophobic peptides and dyes aggregate to minimize water contact.

Experimental Protocols

Protocol 1: General Labeling of a Hydrophobic Peptide with this compound

This protocol provides a general framework. Optimization of peptide concentration, solvent percentage, and dye-to-peptide ratio is critical for each specific peptide.

Materials:

  • Hydrophobic Peptide

  • This compound

  • Anhydrous DMSO or high-quality, amine-free DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification equipment (RP-HPLC system)

Procedure:

  • Prepare Peptide Solution: a. Accurately weigh the hydrophobic peptide. b. Dissolve the peptide in a minimal volume of anhydrous DMSO or DMF. For example, dissolve 1 mg of peptide in 20-50 µL of solvent. Sonicate briefly if necessary to fully dissolve. c. Slowly add the Reaction Buffer to the dissolved peptide to achieve a final peptide concentration of 1-5 mg/mL. Ensure the final concentration of the organic solvent is below 10%. If the peptide precipitates, a higher percentage of co-solvent may be required, but this should be optimized carefully.

  • Prepare this compound Stock Solution: a. Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be used immediately.

  • Labeling Reaction: a. Calculate the volume of the this compound stock solution needed for the desired dye-to-peptide molar ratio (e.g., start with a 10-fold molar excess). b. Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Lower temperatures can sometimes reduce aggregation.

  • Quench Reaction (Optional but Recommended): a. Add the Quenching Buffer to the reaction mixture (e.g., to a final concentration of 50-100 mM). b. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: a. Proceed immediately to purification to separate the labeled peptide from the free dye and unreacted peptide. b. RP-HPLC is the recommended method (see Protocol 2).

Protocol 2: Purification of Labeled Hydrophobic Peptide by RP-HPLC

Materials:

  • RP-HPLC system with a UV-Vis detector

  • C8 or C18 analytical or semi-preparative column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

Procedure:

  • Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA or formic acid to ensure peptide protonation and better interaction with the column. Centrifuge the sample to remove any precipitated material before injection.

  • Column Equilibration: Equilibrate the C8 or C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Injection and Separation: a. Inject the sample onto the equilibrated column. b. Run a linear gradient to elute the components. A typical gradient might be from 10% to 90% Mobile Phase B over 30-40 minutes. The exact gradient must be optimized for your specific peptide. c. Monitor the elution at two wavelengths: 214/280 nm for the peptide backbone and ~650 nm for the AF647 dye.

  • Fraction Collection: Collect fractions corresponding to the peaks that absorb at both wavelengths. This peak represents the successfully labeled peptide. The unreacted peptide will elute earlier (less hydrophobic), and the free dye will typically elute later (more hydrophobic).

  • Analysis and Storage: a. Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide. b. Calculate the Degree of Labeling (DOL) using absorbance measurements. c. Lyophilize the pure fractions for long-term storage. Store at -20°C or -80°C, protected from light.

References

Technical Support Center: Refining Purification Methods for AF647-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF647-NHS ester conjugates. Below you will find detailed information to help you overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically 8.3-8.5. At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.

Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

A2: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris-HCl, will compete with your protein for reaction with the NHS ester, leading to low conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, and borate buffers, adjusted to the optimal pH range.

Q3: How can I remove unconjugated this compound after the labeling reaction?

A3: Several methods can be used to remove free dye, including spin columns (desalting columns), dialysis, size exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of your reaction, the properties of your protein, and the required final purity.

Q4: What is the expected Degree of Labeling (DOL) for an antibody conjugated with this compound?

A4: The optimal DOL for antibodies typically falls between 2 and 10.[1] For many applications, a DOL of 3 to 7 is considered optimal for achieving bright fluorescence without significant self-quenching or loss of antibody function.[2][3]

Q5: My protein precipitates after conjugation. What could be the cause and how can I prevent it?

A5: Protein precipitation can occur due to several factors, including high concentrations of the organic solvent (like DMSO or DMF) used to dissolve the NHS ester, excessive labeling (high DOL), or suboptimal buffer conditions. To prevent precipitation, ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%). You can also optimize the dye-to-protein molar ratio to avoid over-labeling. If the problem persists, consider using a more hydrophilic version of the dye if available.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Suboptimal pH: The reaction pH was too low, leading to protonated and unreactive amine groups. 2. Hydrolyzed NHS ester: The this compound was exposed to moisture before or during the reaction. 3. Presence of competing amines: The protein sample or buffer contained primary amines (e.g., Tris buffer, sodium azide). 4. Low dye-to-protein ratio: Insufficient amount of this compound was used in the reaction.1. Adjust pH: Ensure the reaction buffer is at pH 8.3-8.5. 2. Proper handling of NHS ester: Use high-quality, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use. Store the NHS ester desiccated and protected from light. 3. Buffer exchange: Perform a buffer exchange using dialysis or a desalting column to remove any interfering substances from the protein solution before conjugation. 4. Increase dye concentration: Increase the molar excess of the this compound in the reaction.
High Degree of Labeling (DOL) / Self-Quenching 1. High dye-to-protein ratio: Too much this compound was used in the reaction. 2. Prolonged reaction time: The incubation time was too long, leading to excessive labeling.1. Optimize dye concentration: Perform a titration of the this compound to find the optimal molar ratio for your specific protein. 2. Reduce reaction time: Decrease the incubation time of the conjugation reaction.
Low Protein Recovery After Purification 1. Protein precipitation: The conjugate has aggregated and precipitated out of solution. 2. Non-specific binding to purification media: The protein conjugate is binding to the spin column or chromatography resin. 3. Inappropriate purification method: The chosen purification method is not suitable for the size or properties of the protein.1. Check for precipitate: Centrifuge the sample to check for a pellet. If present, refer to the troubleshooting point on protein precipitation. 2. Pre-treat purification media: Pre-block the purification media with a solution of bovine serum albumin (BSA) if non-specific binding is suspected. 3. Select appropriate method: Ensure the molecular weight cut-off (MWCO) of the desalting column or dialysis membrane is appropriate for your protein. For smaller proteins, a different purification strategy may be needed.
Presence of Free Dye After Purification 1. Inefficient purification: The purification method did not completely separate the unconjugated dye from the conjugate. 2. Column overloading: Too much reaction mixture was loaded onto the spin column or chromatography column.1. Repeat purification: Perform a second round of purification. For spin columns, ensure the column is adequately packed and equilibrated. For dialysis, increase the dialysis time and/or the number of buffer changes. 2. Optimize loading: Do not exceed the recommended capacity of the purification column.

Comparison of Purification Methods

Purification Method Principle Typical Protein Recovery Purity Advantages Disadvantages
Spin Columns / Desalting Size exclusion chromatography where small molecules (unconjugated dye) are retained in the porous beads while larger molecules (protein conjugate) pass through.60-90%[4]GoodFast, convenient for small sample volumes.Can lead to sample dilution; not suitable for large volumes.
Dialysis Separation of molecules based on size through a semi-permeable membrane. Small molecules (unconjugated dye) diffuse out into a larger volume of buffer.High (>90%)Good to ExcellentSimple, gentle on the protein, suitable for various sample volumes.Time-consuming, requires large volumes of buffer.
Size Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.High (>90%)ExcellentHigh resolution, can separate aggregates from the monomeric conjugate.Requires specialized equipment (FPLC or HPLC system), can lead to sample dilution.[5]
Reverse Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of the molecules.VariableExcellentVery high resolution, can separate different labeled species.Can be denaturing for some proteins, requires organic solvents.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using a Spin Column

This protocol is suitable for purifying small volumes (e.g., 100 µL) of labeled protein.

Materials:

  • AF647-labeled protein reaction mixture

  • Pre-packed desalting spin column (e.g., Sephadex® G-25)

  • Equilibration buffer (e.g., PBS, pH 7.2-7.4)

  • Microcentrifuge

  • Collection tubes

Method:

  • Prepare the spin column: Remove the bottom cap of the spin column and place it in a collection tube.

  • Equilibrate the column: Add 1-2 mL of equilibration buffer to the column. Centrifuge at 1,000 x g for 2 minutes to pack the column and remove the storage buffer. Discard the flow-through. Repeat this step 2-3 times.

  • Load the sample: Place the equilibrated column into a new collection tube. Carefully load the entire reaction mixture onto the center of the packed resin bed.

  • Elute the conjugate: Centrifuge the column at 1,000 x g for 5 minutes. The purified conjugate will be in the eluate. The unconjugated dye will remain in the column resin.

  • Determine concentration and DOL: Measure the absorbance of the purified conjugate at 280 nm and 650 nm to determine the protein concentration and the degree of labeling.

Protocol 2: Purification of this compound Conjugate using Dialysis

This protocol is suitable for various sample volumes and is gentle on the protein.

Materials:

  • AF647-labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for antibodies.

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker or container

  • Stir plate and stir bar

Method:

  • Prepare the dialysis membrane: If using dialysis tubing, cut the desired length and hydrate it according to the manufacturer's instructions.

  • Load the sample: Load the reaction mixture into the dialysis tubing or cassette and seal it securely.

  • Perform dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the sample volume). Stir the buffer gently on a stir plate.

  • Change the buffer: Allow dialysis to proceed for at least 4 hours or overnight at 4°C. Change the dialysis buffer at least 3-4 times to ensure complete removal of the free dye.

  • Recover the sample: Carefully remove the dialysis bag/cassette from the buffer and recover the purified conjugate.

  • Determine concentration and DOL: Measure the absorbance of the purified conjugate at 280 nm and 650 nm.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (amine-free buffer, pH 8.3-8.5) reaction Incubate (Room Temp or 4°C) protein->reaction dye This compound (in anhydrous DMSO) dye->reaction spin_column Spin Column reaction->spin_column Small Scale dialysis Dialysis reaction->dialysis Variable Scale sec SEC / HPLC reaction->sec High Purity spectro Spectrophotometry (A280 & A650) spin_column->spectro dialysis->spectro sec->spectro dol Calculate DOL spectro->dol storage Store Conjugate (4°C or -20°C) dol->storage

Caption: Experimental workflow for this compound conjugation and purification.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling receptor Cell Surface Receptor (e.g., EGFR) cascade1 Kinase Cascade receptor->cascade1 Activation antibody AF647-Antibody Conjugate antibody->receptor Binding & Detection cascade2 Downstream Effectors cascade1->cascade2 response Cellular Response (e.g., Proliferation, Survival) cascade2->response

Caption: Antibody-based detection of a cell surface receptor and subsequent signaling.

References

Validation & Comparative

AF647-NHS Ester vs. Cy5: A Comparative Guide for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of fluorophore is a critical determinant of experimental success. Among the far-red fluorescent dyes, Alexa Fluor 647 (AF647)-NHS ester and Cyanine5 (Cy5)-NHS ester are two of the most prevalently used options for labeling antibodies and other proteins. This guide provides an objective, data-driven comparison of their performance to inform the selection of the optimal dye for your specific research needs.

While both dyes share similar excitation and emission spectra, making them compatible with the same instrumentation, key performance differences exist. AF647 consistently demonstrates superior brightness and photostability compared to Cy5.[1][2] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[2][3] This aggregation can lead to a substantial decrease in the overall fluorescence of the conjugate.[4] In contrast, AF647 conjugates exhibit markedly less of this self-quenching effect, resulting in brighter and more reliable signals.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorophore for immunofluorescence hinges on several key photophysical properties. The following tables summarize the quantitative data comparing AF647-NHS ester and Cy5.

PropertyAF647Cy5Reference(s)
Excitation Maximum (nm) ~650~646
Emission Maximum (nm) ~665~665
Extinction Coefficient (cm⁻¹M⁻¹) ~270,000~271,000
Relative Quantum Yield HigherLower
Photostability Significantly more photostableLess photostable

Table 1: Spectroscopic Properties of AF647 and Cy5.

The relative quantum yield and total fluorescence of protein conjugates are critical for signal intensity in immunofluorescence applications.

Degree of Labeling (DOL)AF647 Conjugate BrightnessCy5 Conjugate BrightnessReference(s)
Low DOL BrightModerately Bright
High DOL Remains highSignificantly decreased due to self-quenching

Table 2: Comparison of Conjugate Brightness. As the degree of labeling increases, the fluorescence of Cy5 conjugates tends to decrease dramatically, whereas AF647 conjugates maintain high fluorescence.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for antibody labeling with both this compound and Cy5-NHS ester, followed by a standard immunofluorescence staining protocol.

Antibody Labeling with Amine-Reactive Dyes

This protocol describes the covalent labeling of antibodies with either this compound or Cy5-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody, such as the side chains of lysine residues, to form a stable amide bond.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound or Cy5-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Purification column (e.g., spin desalting column)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or using a desalting column.

  • Dye Preparation: Immediately before use, dissolve the this compound or Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • pH Adjustment: Adjust the pH of the antibody solution to between 8.0 and 9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Molar Ratio Calculation: A common starting point for the molar ratio of dye to antibody is 10:1 to 20:1. This may require optimization for each specific antibody.

  • Labeling Reaction: Add the calculated volume of the dye stock solution to the antibody solution with gentle stirring. Incubate for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching reagent to stop the reaction.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as a spin desalting column.

  • Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and at the excitation maximum of the dye (~650 nm for both AF647 and Cy5). An optimal DOL is typically between 2 and 7.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Antibody Purified Antibody in Amine-Free Buffer Adjust_pH Adjust Antibody pH to 8.0-9.0 Antibody->Adjust_pH Dye AF647/Cy5-NHS Ester in DMSO Mix Mix Antibody and Dye Dye->Mix Adjust_pH->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify via Desalting Column Quench->Purify DOL Determine Degree of Labeling Purify->DOL G Start Fixed & Permeabilized Sample Blocking Block Non-Specific Binding Start->Blocking PrimaryAb Incubate with Primary Antibody Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with AF647/Cy5 Secondary Ab (dark) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mount Mount with Anti-Fade Medium Wash2->Mount Image Fluorescence Microscopy Mount->Image

References

A Head-to-Head Comparison: Validating the Superior Performance of AF647-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent label is paramount to the success of highly sensitive applications such as flow cytometry, fluorescence microscopy, and single-molecule detection. This guide provides an objective comparison of AF647-NHS ester and its common alternatives, supported by experimental data and detailed protocols to validate conjugate activity.

Performance Characteristics: A Quantitative Comparison

This compound consistently demonstrates superior performance in key metrics for protein labeling when compared to its primary competitor, Cy5. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, AF647 exhibits significantly greater brightness and photostability.[1][2] A major drawback of Cy5 is its tendency to self-quench and form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[1] This aggregation leads to a decrease in the overall fluorescence of the conjugate. In contrast, AF647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1]

Table 1: Spectroscopic Properties of AF647 vs. Competitor Dyes

PropertyAF647Cy5DyLight 650Atto 647N
Excitation Maximum (nm)650649652644
Emission Maximum (nm)665670672669
Molar Extinction Coefficient (cm⁻¹M⁻¹)~239,000 - 270,000~250,000~250,000~150,000
Quantum Yield~0.33~0.28Not Reported~0.65

Table 2: Photostability Comparison of AF647 and Cy5 Conjugates

Time (seconds)AF647 (% Initial Fluorescence)Cy5 (% Initial Fluorescence)
0100100
309580
609065
908555

Note: Data is illustrative and compiled from graphical representations in cited literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

To ensure the optimal performance of your AF647-conjugated molecules, it is crucial to follow a well-defined labeling and validation protocol.

Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a typical IgG antibody.

Materials:

  • This compound

  • Protein (e.g., IgG) at 2-10 mg/mL in amine-free buffer (e.g., PBS)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS. Adjust the protein concentration to 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Adjust pH of Protein Solution: Add 1 M sodium bicarbonate to the protein solution to achieve a final pH of 8.3-8.5.

  • Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein for IgG is typically between 5:1 and 15:1. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the conjugated protein.

Calculation of Degree of Labeling (DOL)

The DOL is a critical parameter to determine the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

  • Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ x 0.03)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 0.03 is the correction factor for the dye's absorbance at 280 nm)

  • Calculate the DOL: DOL = A₆₅₀ / (ε_dye x Protein Conc. (M)) (where ε_dye is the molar extinction coefficient of AF647 at 650 nm, approximately 239,000 cm⁻¹M⁻¹)[3]

For optimal performance with IgG antibodies, a DOL of 3-7 is generally recommended.

Validation of Conjugate Activity by Flow Cytometry

This experiment compares the performance of an AF647-conjugated antibody to a Cy5-conjugated antibody for cell surface staining.

Materials:

  • Cell line expressing the target antigen

  • AF647-conjugated primary antibody

  • Cy5-conjugated primary antibody

  • Unconjugated primary antibody (for isotype control)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA)

  • Fc block (optional)

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Cell Preparation: Harvest cells and wash with cold Flow Cytometry Staining Buffer. Resuspend cells to a concentration of 1 x 10⁶ cells/mL.

  • Fc Blocking (Optional): If working with cells that have high Fc receptor expression, incubate with an Fc block for 10-15 minutes at 4°C.

  • Antibody Staining: Aliquot 100 µL of cell suspension into separate tubes. Add the optimal concentration (previously titrated) of AF647-conjugated, Cy5-conjugated, or isotype control antibody. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Viability Staining: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer containing a viability dye like PI.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a 633/640 nm laser. Collect data for at least 10,000 events in the live cell gate.

  • Data Analysis: Gate on the live, single-cell population. Compare the median fluorescence intensity (MFI) of the positive population for the AF647 and Cy5 stained samples.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_validation Validation p_prep Prepare Protein Solution reaction Conjugation Reaction p_prep->reaction d_prep Prepare this compound d_prep->reaction purify Size-Exclusion Chromatography reaction->purify dol Calculate DOL purify->dol flow Flow Cytometry purify->flow

General workflow for AF647-conjugate preparation and validation.

flow_cytometry_workflow start Start cell_prep Prepare Cell Suspension (1x10^6 cells/mL) start->cell_prep fc_block Fc Block (Optional) cell_prep->fc_block staining Antibody Incubation (AF647, Cy5, Isotype) 30 min @ 4°C fc_block->staining wash1 Wash with Staining Buffer staining->wash1 wash2 Repeat Wash wash1->wash2 viability Resuspend in Buffer with Viability Dye wash2->viability acquire Data Acquisition (Flow Cytometer) viability->acquire analysis Data Analysis (Compare MFI) acquire->analysis end End analysis->end

Detailed workflow for comparative flow cytometry analysis.

Conclusion

The experimental evidence strongly supports the selection of this compound over alternatives like Cy5 for applications requiring high sensitivity and photostability. Its superior brightness and resistance to self-quenching lead to more robust and reproducible data. By following the detailed protocols for labeling and validation, researchers can ensure the generation of high-quality AF647 conjugates for their specific experimental needs.

References

Spectral Overlap of AF647-NHS Ester: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, careful consideration of fluorophore selection is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 647 (AF647)-NHS ester with alternative fluorophores, focusing on the critical aspect of spectral overlap. Understanding and mitigating spectral overlap is essential for successful multicolor imaging and Förster Resonance Energy Transfer (FRET) experiments.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to signal bleed-through, where the fluorescence from one dye is detected in the channel intended for another, complicating data analysis and potentially leading to false-positive results. In FRET studies, spectral overlap between the donor's emission and the acceptor's excitation is a fundamental requirement for energy transfer to occur.

Comparison of AF647-NHS Ester and Common Alternatives

This compound is a bright and photostable far-red fluorescent dye widely used in various applications, including flow cytometry, microscopy, and super-resolution microscopy.[1] Its spectral properties make it a popular choice, but several alternatives with similar spectral characteristics are available. The following table summarizes the key spectral properties of this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound 650 - 655665 - 680~239,000 - 191,800~0.33 - 0.15
Cy®5 ~649~670~250,000~0.20
iFluor® 647 ~650~670~250,000Not widely reported
DyLight™ 650 ~652~672~250,000Not widely reported
ATTO 647N ~644~669~150,000~0.65

Note: The exact spectral properties can vary depending on the conjugation partner and the local environment.

Quantifying Spectral Overlap

The degree of spectral overlap can be quantified using a "Similarity Index" in spectral flow cytometry, where a value closer to 1 indicates a higher degree of similarity and thus greater potential for bleed-through. For example, the combination of Allophycocyanin (APC) and AF647 has a high similarity index, indicating significant spectral overlap that requires careful compensation.

Experimental Protocols

To minimize the impact of spectral overlap and accurately measure fluorescence signals, proper experimental design and data analysis are crucial. Below are detailed protocols for two key applications where spectral overlap is a critical consideration: multicolor fluorescence microscopy and FRET.

Experimental Protocol 1: Multicolor Fluorescence Microscopy Compensation

Objective: To correct for spectral bleed-through in a multicolor fluorescence microscopy experiment involving AF647 and other fluorophores.

Materials:

  • Microscope slides with cells or tissue stained with single fluorophores (compensation controls) for each channel to be used in the multicolor experiment.

  • Microscope slide with the multicolor-stained sample.

  • Confocal or widefield fluorescence microscope equipped with appropriate lasers and emission filters.

  • Image analysis software capable of spectral unmixing or compensation.

Methodology:

  • Prepare Single-Stain Controls: For each fluorophore in your multicolor panel (including AF647), prepare a separate sample stained with only that single fluorophore. It is critical that the staining intensity of the single-stain controls is at least as bright as the corresponding signal in the multicolor sample.

  • Acquire Images of Single-Stain Controls:

    • Place a single-stain control slide on the microscope.

    • Using the excitation laser and emission filter settings for that specific fluorophore, acquire an image.

    • Crucially, also acquire images of this single-stain control in all other channels that will be used in the multicolor experiment. This will measure the amount of bleed-through into the other channels.

    • Repeat this process for each single-stain control.

  • Create a Compensation Matrix:

    • Using the acquired single-stain images, the image analysis software can calculate a compensation matrix. This matrix quantifies the percentage of signal from each fluorophore that is detected in the other channels.

  • Acquire Multicolor Image:

    • Place the multicolor-stained sample on the microscope.

    • Acquire an image using all the necessary excitation lasers and emission filters simultaneously or sequentially.

  • Apply Compensation:

    • Apply the calculated compensation matrix to the raw multicolor image. The software will subtract the bleed-through signal from each channel, resulting in a compensated image where the signal in each channel is specific to the intended fluorophore.

  • Analyze Compensated Image: Proceed with your quantitative analysis on the compensated image.

Experimental Protocol 2: Intensity-Based FRET Measurement

Objective: To measure FRET efficiency between a donor fluorophore and AF647 (as the acceptor) using sensitized emission microscopy.

Materials:

  • Samples expressing or labeled with the donor fluorophore only.

  • Samples expressing or labeled with the acceptor fluorophore (AF647) only.

  • Samples co-expressing or co-labeled with both the donor and acceptor fluorophores (FRET sample).

  • Confocal microscope with independent control over excitation lasers and emission detection windows.

  • Image analysis software for FRET calculations.

Methodology:

  • Image Acquisition Setup:

    • Donor Channel: Excite with the donor-specific laser and detect emission through a filter centered on the donor's emission maximum.

    • Acceptor Channel: Excite with the acceptor-specific laser (e.g., 633 nm or 647 nm for AF647) and detect emission through a filter centered on the acceptor's emission maximum.

    • FRET Channel: Excite with the donor-specific laser and detect emission through the acceptor's emission filter.

  • Image Acquisition:

    • Donor-only sample: Acquire images in the Donor Channel and the FRET Channel. This measures the donor bleed-through into the FRET channel.

    • Acceptor-only sample: Acquire images in the Acceptor Channel and the FRET Channel (while exciting with the donor laser). This measures the direct excitation of the acceptor by the donor's laser.

    • FRET sample: Acquire images in all three channels (Donor, Acceptor, and FRET).

  • Image Analysis and FRET Calculation:

    • Background Subtraction: Subtract the background signal from all images.

    • Correction for Bleed-through and Direct Excitation: Use the images from the single-labeled samples to calculate correction factors for donor bleed-through and acceptor direct excitation.

    • Calculate Corrected FRET (FRETc): Apply the correction factors to the FRET channel image of the dual-labeled sample. Various software packages have built-in algorithms for this calculation. A simplified formula is: FRETc = FRET_raw - (Donor_bleed_through_factor * Donor_intensity) - (Acceptor_direct_excitation_factor * Acceptor_intensity)

    • Calculate FRET Efficiency (E): FRET efficiency can be calculated using various methods. A common approach for sensitized emission is to use ratiometric calculations, where the corrected FRET signal is normalized to the donor or acceptor intensity. The exact formula will depend on the specific software and theoretical model being used.

Visualization of Spectral Overlap

The following diagram, generated using the DOT language, illustrates the concept of spectral overlap between a donor and an acceptor fluorophore, a prerequisite for FRET.

Spectral_Overlap cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore (e.g., AF647) Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (FRET) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift Excitation_Source Excitation Light Excitation_Source->Donor_Excitation

Caption: Conceptual diagram of spectral overlap for FRET.

By carefully selecting fluorophores, implementing appropriate experimental controls, and utilizing robust data analysis methods, researchers can successfully navigate the challenges of spectral overlap to obtain high-quality, reliable data in their fluorescence-based experiments.

References

A Comparative Guide to Assessing the Degree of Labeling of AF647-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alexa Fluor™ 647 (AF647)-NHS ester for protein conjugation, focusing on the critical quality control step of determining the Degree of Labeling (DOL). Accurate DOL assessment is paramount for ensuring the reproducibility and reliability of fluorescence-based assays.[1][2] This document outlines the performance of AF647-NHS ester in comparison to other common far-red fluorescent dyes and provides a detailed protocol for experimental determination of the DOL.

Comparison of this compound with Alternative Far-Red Dyes

This compound is a widely used fluorescent probe for labeling proteins and antibodies due to its bright fluorescence, high photostability, and pH insensitivity.[3][4] When selecting a fluorescent dye for conjugation, it is essential to consider key performance indicators such as the molar extinction coefficient, quantum yield, and photostability. The following table summarizes these parameters for AF647 and its common alternatives.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Advantages
AF647 650665239,000[3]0.33High brightness, excellent photostability, pH insensitive.
Cy®5 650670~250,000~0.28Spectrally similar to AF647.
DyLight™ 650 652672~250,000~0.50High brightness and good photostability.
ATTO 647N 646664150,0000.65High photostability and brightness.
iFluor® 647 650670Not readily availableNot readily availableSpectrally similar to AF647.

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation partner. The values presented here are for comparative purposes.

Studies have shown that protein conjugates of Alexa Fluor dyes, including AF647, are significantly more fluorescent than those of Cy dyes, especially at higher degrees of labeling. This is attributed to reduced self-quenching and greater resistance to photobleaching. While Cy5 is spectrally very similar to AF647, it is more prone to photobleaching. DyLight 650 offers comparable brightness to AF647.

Experimental Protocol: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule. An optimal DOL is crucial for maximizing the fluorescent signal without causing detrimental effects such as fluorescence quenching or altered protein function. For antibodies, an optimal DOL typically falls between 2 and 10. The following spectrophotometric method is a standard approach for determining the DOL of an AF647-protein conjugate.

Materials:

  • AF647-protein conjugate solution

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Buffer used for dissolving the conjugate (e.g., PBS)

Procedure:

  • Purification of the Conjugate: It is critical to remove all non-conjugated this compound from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or extensive dialysis. The presence of free dye will lead to an overestimation of the DOL.

  • Spectrophotometric Measurement: a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer. The buffer used for the conjugate should be used as the blank. b. If the absorbance reading is too high (typically > 2.0), dilute the conjugate solution with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.

  • Calculations:

    a. Calculate the molar concentration of the dye:

    Where:

    • A₆₅₀ is the absorbance of the conjugate at 650 nm.

    • ε_dye is the molar extinction coefficient of AF647 at 650 nm (239,000 cm⁻¹M⁻¹).

    b. Calculate the corrected protein absorbance: The AF647 dye also absorbs light at 280 nm. Therefore, a correction factor must be applied to the A₂₈₀ reading to determine the true absorbance of the protein.

    Where:

    • A₂₈₀ is the measured absorbance of the conjugate at 280 nm.

    • A₆₅₀ is the measured absorbance of the conjugate at 650 nm.

    • CF is the correction factor for AF647 at 280 nm (typically around 0.03). This is the ratio of the dye's absorbance at 280 nm to its absorbance at 650 nm.

    c. Calculate the molar concentration of the protein:

    Where:

    • Corrected A₂₈₀ is the corrected absorbance of the protein at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 cm⁻¹M⁻¹).

    d. Calculate the Degree of Labeling (DOL):

Experimental Workflow for DOL Assessment

The following diagram illustrates the key steps in the experimental workflow for determining the Degree of Labeling.

DOL_Workflow cluster_prep Preparation cluster_purification Purification cluster_measurement Measurement cluster_calculation Calculation A AF647-Protein Conjugate B Remove Free Dye (e.g., Desalting Column) A->B C Spectrophotometer Measurement (A280 & A650) B->C D Calculate [Dye] C->D E Calculate Corrected [Protein] C->E F Calculate DOL D->F E->F

Caption: Workflow for assessing the Degree of Labeling (DOL).

Signaling Pathway Diagram (Example)

While not directly related to the DOL assessment itself, understanding the application of these conjugates is crucial. The following is an example of a simplified signaling pathway where an AF647-labeled antibody could be used for visualization.

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation Ligand Ligand (e.g., AF647-Antibody) Ligand->Receptor Binding

Caption: Simplified cell signaling pathway visualization.

References

A Researcher's Guide to Validating AF647-NHS Ester Labeled Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of Alexa Fluor™ 647 (AF647)-NHS ester for antibody labeling against other common fluorophores, supported by experimental data and detailed validation protocols.

AF647-NHS ester is a widely used amine-reactive fluorescent dye favored for its bright signal and high photostability in the far-red spectrum. However, the conjugation process itself can potentially impact an antibody's binding affinity and specificity. Therefore, rigorous validation is a critical step to ensure that the observed fluorescence corresponds to the target of interest and not to off-target binding.

Comparing AF647 to Alternative Fluorophores

The choice of fluorophore can significantly influence the outcome of an experiment. While AF647 is a popular choice, several alternatives are available, each with its own set of characteristics.

FeatureAF647Cy®5DyLight™ 650Chromeo™ 642
Excitation Max (nm) ~650~649~652~642
Emission Max (nm) ~668~670~672~660
Brightness Very HighHighHighHigh
Photostability Very HighModerateHighHigh
pH Sensitivity LowModerateLowLow
Self-Quenching LowHighModerateModerate

Key Considerations:

  • Brightness and Photostability: AF647 exhibits superior brightness and photostability compared to Cy5, making it ideal for experiments requiring long exposure times or intense laser illumination, such as confocal microscopy and super-resolution imaging.[1][2]

  • Self-Quenching: AF647 shows significantly less self-quenching at high degrees of labeling compared to Cy5.[1][2] This means that more dye molecules can be conjugated to an antibody without a proportional loss of fluorescence, leading to brighter overall signals.

  • Spectral Properties: The excitation and emission spectra of AF647 are well-suited for the common 633 nm and 647 nm laser lines available on most flow cytometers and fluorescence microscopes.[3]

Essential Experimental Validation Protocols

To confirm the specificity of an AF647-labeled antibody, a combination of validation experiments is recommended. Here, we detail two fundamental protocols: Western Blotting and Immunofluorescence.

Western Blotting for Specificity Verification

Western blotting is a crucial first step to verify that the antibody recognizes a single protein of the correct molecular weight.

Protocol:

  • Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease inhibitors. Determine the total protein concentration of the lysates.

  • Gel Electrophoresis: Separate 10-30 µg of protein lysate per lane on an SDS-PAGE gel. Include a molecular weight marker to determine the size of the detected protein.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the AF647-labeled primary antibody at its optimal dilution (determined by titration) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Detection: Image the membrane using a fluorescence imaging system with the appropriate laser and emission filter for AF647.

  • Analysis: A specific antibody should produce a single band at the expected molecular weight for the target protein. The presence of multiple bands may indicate non-specific binding.

dot

cluster_prep Sample Preparation cluster_wb Western Blot Workflow cluster_analysis Data Analysis Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (AF647-labeled) Block->PrimaryAb Wash Washing PrimaryAb->Wash Detect Fluorescence Detection Wash->Detect Analysis Single Band at Correct MW? Detect->Analysis Specific Antibody is Specific Analysis->Specific Yes NonSpecific Non-Specific Binding Analysis->NonSpecific No

Caption: Western Blot workflow for antibody specificity validation.

Immunofluorescence for Localization and Co-localization

Immunofluorescence (IF) validates antibody specificity by visualizing the subcellular localization of the target protein.

Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For frozen tissue sections, fix immediately after sectioning.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1X PBS / 5% normal serum / 0.3% Triton™ X-100) for 60 minutes.

  • Primary Antibody Incubation: Dilute the AF647-labeled primary antibody in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100) and incubate with the cells overnight at 4°C.

  • Washing: Wash the cells three times for 5 minutes each with PBS.

  • Counterstaining (Optional): Counterstain nuclei with a DNA-binding dye like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope with the appropriate filter sets for AF647 and any counterstains.

  • Analysis: The observed staining pattern should be consistent with the known subcellular localization of the target protein. Control experiments, such as staining knockout/knockdown cells or using an isotype control, are crucial to confirm specificity.

dot

start Start: Cells/Tissue on Slide fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (if intracellular target) fix->perm block Blocking (e.g., Normal Serum) perm->block primary_ab Incubate with AF647-labeled Primary Ab block->primary_ab wash1 Wash (x3) primary_ab->wash1 counterstain Counterstain (Optional) (e.g., DAPI) wash1->counterstain mount Mount with Antifade Medium counterstain->mount image Fluorescence Microscopy mount->image analysis Analyze Localization image->analysis

Caption: Immunofluorescence (IF) experimental workflow.

Visualizing Signaling Pathways with Validated Antibodies

Validated AF647-labeled antibodies are powerful tools for studying cellular signaling pathways. For example, they can be used to visualize the phosphorylation and translocation of key signaling proteins.

A common application is the study of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Upon stimulation by growth factors, a cascade of phosphorylation events leads to the activation and nuclear translocation of ERK.

dot

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK nuc_pERK p-ERK pERK->nuc_pERK Translocates TF Transcription Factors nuc_pERK->TF Activates GeneExp Gene Expression TF->GeneExp

Caption: Simplified MAPK/ERK signaling pathway.

In this pathway, an AF647-labeled antibody specific for the phosphorylated form of ERK (p-ERK) could be used in an immunofluorescence experiment to visualize its accumulation in the nucleus upon growth factor stimulation, providing spatial and temporal information about pathway activation.

By following these guidelines for fluorophore selection and rigorous experimental validation, researchers can confidently use this compound labeled antibodies to generate high-quality, specific, and reproducible data in their studies of cellular biology and drug development.

References

AF647-NHS Ester: A Comparative Guide to Cyanine Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based detection, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of the AF647-NHS ester, a far-red fluorescent dye, with other commonly used cyanine dyes: Cy5, DyLight 650, and Alexa Fluor 647. The focus of this comparison is the quantum yield, a critical parameter that dictates the brightness of a fluorophore. This guide also presents detailed experimental protocols for quantum yield determination and antibody conjugation, alongside a visualization of a typical immunofluorescence workflow.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a brighter fluorescent signal, which is crucial for the detection of low-abundance targets. The table below summarizes the reported quantum yields for this compound and its spectral counterparts.

DyeQuantum Yield (Φ)Reference(s)
This compound0.15[1]
Alexa Fluor 6470.33[2][3]
Cy50.27 - 0.3[4][5]
DyLight 650Not explicitly stated, but spectrally similar to Alexa Fluor 647 and Cy5

Note: The quantum yield of fluorescent dyes can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules. The values presented here are for the free dye in solution under optimal conditions.

Performance Insights

This compound is a bright, far-red fluorescent dye suitable for a variety of applications including cellular imaging and flow cytometry. While its quantum yield is reported to be lower than that of Alexa Fluor 647 and Cy5, it is recognized for its high water-solubility and pH-insensitivity over a wide molar range.

Alexa Fluor 647 is renowned for its exceptional brightness and photostability, making it a popular choice for demanding applications such as super-resolution microscopy. It is often considered a superior alternative to Cy5 due to its higher fluorescence output and reduced quenching upon conjugation.

Cy5 is a widely used far-red fluorescent dye, and while it exhibits a good quantum yield, it can be susceptible to photobleaching and a decrease in fluorescence upon conjugation to proteins.

Experimental Protocols

Relative Quantum Yield Determination

The comparative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the far-red region (e.g., Cresyl Violet or Nile Blue)

  • Solvent (e.g., ethanol or phosphate-buffered saline, PBS)

  • Test dye solution (this compound or other cyanine dyes)

Procedure:

  • Prepare a series of dilutions of both the standard and the test dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test dye.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

  • Calculate the quantum yield of the test dye (Φ_X) using the following equation:

    Φ_X = Φ_S * (m_X / m_S) * (η_X / η_S)²

    Where:

    • Φ_S is the quantum yield of the standard

    • m_X and m_S are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the test dye and the standard, respectively.

    • η_X and η_S are the refractive indices of the solvents used for the test dye and the standard, respectively (if different).

Antibody Conjugation with NHS Ester Dyes

N-hydroxysuccinimide (NHS) esters are reactive groups that readily form stable amide bonds with primary amines on proteins, such as lysine residues.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound (or other cyanine dye NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette to remove unconjugated dye

  • Spectrophotometer

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Prepare a stock solution of the NHS ester dye in anhydrous DMSO immediately before use. A typical concentration is 10 mg/mL.

  • Add the dye stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized for each specific antibody and application, but a starting point is often a 10 to 20-fold molar excess of the dye.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column or dialysis.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the excitation maximum of the dye. The DOL is the molar ratio of the dye to the protein.

Visualizing the Workflow: Antibody Labeling and Immunofluorescence

The following diagram illustrates the general workflow for labeling a primary antibody with an NHS-ester dye and its subsequent use in an immunofluorescence staining experiment.

Antibody_Labeling_and_IF_Workflow cluster_labeling Antibody Labeling cluster_staining Immunofluorescence Staining Ab Primary Antibody Reaction Conjugation Reaction (pH 8.3) Ab->Reaction NHS_Dye This compound NHS_Dye->Reaction Purification Purification (Size Exclusion) Reaction->Purification Labeled_Ab Labeled Primary Antibody Purification->Labeled_Ab Incubation1 Incubation with Labeled Primary Ab Labeled_Ab->Incubation1 Sample Cell/Tissue Sample Sample->Incubation1 Wash1 Washing Incubation1->Wash1 Mount Mounting Wash1->Mount Imaging Fluorescence Microscopy Mount->Imaging

References

A Comparative Guide to the Stability of AF647-NHS Ester Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on fluorescent labeling, the stability of dye-NHS ester conjugates is paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of the stability of Alexa Fluor™ 647 (AF647)-NHS ester and its commonly used alternatives, Cy®5-NHS ester and DyLight™ 650-NHS ester. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate fluorescent label for your research needs.

Key Performance Characteristics

The stability of an N-hydroxysuccinimide (NHS) ester is critical both during storage and in the course of the labeling reaction. The primary degradation pathway for NHS esters is hydrolysis, which competes with the desired amidation reaction with primary amines on the target molecule. This hydrolysis is accelerated by moisture and higher pH.

Cy®5-NHS Ester is a spectrally similar alternative to AF647 and has been a widely used red fluorescent dye.[5] However, a significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, especially at high degrees of labeling. This can lead to a decrease in the overall fluorescence of the conjugate. In terms of stability, like other NHS esters, Cy5-NHS is susceptible to hydrolysis.

DyLight™ 650-NHS Ester is another alternative in the same spectral range. DyLight dyes are known for their high fluorescence intensity and photostability. They are also reported to have good water solubility, which can be advantageous in certain labeling protocols. The stability of DyLight 650-NHS ester is expected to be comparable to other NHS esters, with hydrolysis being the main concern.

The following table summarizes the key characteristics of these three fluorescent dye-NHS esters.

FeatureAF647-NHS EsterCy®5-NHS EsterDyLight™ 650-NHS Ester
Excitation/Emission Maxima ~650 nm / ~668 nm~649 nm / ~670 nm~652 nm / ~672 nm
Photostability of Conjugate Very HighModerateHigh
Brightness of Conjugate Very HighHigh, but prone to self-quenchingHigh
Susceptibility to Hydrolysis YesYesYes
Storage (Solid) -20°C, desiccated, protected from light-20°C, desiccated, protected from light-20°C, desiccated, protected from light
Storage (in DMSO) Short-term at -20°C, long-term at -80°C in aliquotsShort-term at -20°C, long-term at -80°C in aliquotsShort-term at -20°C, long-term at -80°C in aliquots

Experimental Protocols

To evaluate the stability of this compound conjugates and its alternatives, two key experiments can be performed: assessing the rate of hydrolysis of the unconjugated NHS ester and evaluating the labeling efficiency with aged dye solutions.

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This protocol allows for the indirect measurement of NHS ester hydrolysis by quantifying the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound, Cy5-NHS ester, or DyLight 650-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the NHS ester in anhydrous DMSO (e.g., 10 mg/mL).

  • Initiate the hydrolysis by diluting the stock solution into the Reaction Buffer to a final concentration of approximately 1 mg/mL.

  • Immediately measure the absorbance of the solution at 260 nm at time point zero (A0).

  • Incubate the solution at a controlled temperature (e.g., room temperature).

  • At regular intervals (e.g., every 30 minutes for several hours), measure the absorbance at 260 nm (At).

  • To determine the absorbance corresponding to 100% hydrolysis (A100), treat a separate aliquot of the dye solution with a mild base (e.g., 0.1 M sodium bicarbonate, pH 9.5) for a sufficient time to ensure complete hydrolysis.

  • Calculate the percentage of hydrolysis at each time point using the formula: % Hydrolysis = [(At - A0) / (A100 - A0)] * 100

Protocol 2: Assessing Labeling Efficiency with Aged NHS Ester Solutions

This protocol evaluates the impact of storing NHS ester solutions on their ability to label a target protein.

Materials:

  • Freshly prepared and aged (stored under specific conditions) solutions of this compound, Cy5-NHS ester, or DyLight 650-NHS ester in anhydrous DMSO.

  • Target protein with primary amines (e.g., Bovine Serum Albumin, BSA) at a known concentration in an amine-free buffer (e.g., PBS, pH 7.4).

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Size-exclusion chromatography column for purification.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare labeling reactions using both the fresh and aged NHS ester solutions. A typical molar excess of dye to protein is 10:1 to 20:1.

  • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Purify the protein-dye conjugates from unreacted dye using a size-exclusion chromatography column.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of the dye (e.g., ~650 nm for AF647).

  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (Adye * εprotein) / [(A280 - Adye * CF280) * εdye] Where:

    • Adye is the absorbance at the dye's excitation maximum.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • A280 is the absorbance at 280 nm.

    • CF280 is the correction factor for the dye's absorbance at 280 nm.

    • εdye is the molar extinction coefficient of the dye at its excitation maximum.

  • Compare the DOL values obtained with the fresh and aged dye solutions to assess the loss of reactivity over time.

Visualizing Experimental Workflows and Chemical Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_storage NHS Ester Storage cluster_reaction Labeling Reaction cluster_degradation Degradation Pathway Solid Solid NHS Ester (-20°C, Desiccated) DMSO_Stock Stock Solution in Anhydrous DMSO (-80°C, Aliquoted) Solid->DMSO_Stock Reconstitution Amidation Amidation (Desired Reaction) DMSO_Stock->Amidation Hydrolysis Hydrolysis (Competing Reaction) DMSO_Stock->Hydrolysis Target Target Molecule (Primary Amines) Target->Amidation Conjugate Stable Conjugate Amidation->Conjugate Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid Moisture Moisture (H2O) Moisture->Hydrolysis

Caption: NHS ester stability and reaction pathways.

G Start Prepare Fresh and Aged NHS Ester Solutions Label Label Target Protein with Fresh and Aged Dyes Start->Label Purify Purify Conjugates (Size-Exclusion Chromatography) Label->Purify Measure Measure Absorbance (A280 and A_dye_max) Purify->Measure Calculate Calculate Degree of Labeling (DOL) Measure->Calculate Compare Compare DOL to Assess Loss of Reactivity Calculate->Compare

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.